3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFRXBPKNHHXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392736 | |
| Record name | 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618383-44-1 | |
| Record name | 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthetic pathway for 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with the Claisen condensation of 4-fluoroacetophenone, followed by the formation of the pyrazole ring, and culminating in the hydrolysis of the ester to the final carboxylic acid. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and further investigation in a laboratory setting.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in pharmaceutical research. The target molecule, this compound, incorporates a fluorophenyl moiety, a common bioisostere for a phenyl group that can enhance metabolic stability and binding affinity to biological targets. This guide details a robust and accessible synthetic route to this important intermediate.
Overall Synthetic Pathway
The synthesis of this compound is achieved through the following three-step sequence:
Experimental Protocols and Data
Step 1: Synthesis of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate
This initial step involves a Claisen condensation reaction between 4-fluoroacetophenone and diethyl carbonate using sodium hydride as a base.[1]
Experimental Protocol:
-
To a suspension of washed sodium hydride (60% in mineral oil, 1.448 moles) in dry diethyl ether, add diethyl carbonate (1.448 moles).
-
Slowly add a solution of 4-fluoroacetophenone (0.724 moles) in dry diethyl ether. To initiate the reaction, a few drops of ethanol may be added.
-
Maintain the reaction mixture at reflux for 3 hours under a nitrogen atmosphere.
-
After cooling the reaction to 0°C, carefully quench with water.
-
Separate the ethereal layer. Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid and extract with diethyl ether.
-
Combine all organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by fractional distillation.
Quantitative Data:
| Product | Yield | Boiling Point | Appearance |
| Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | 77% | 117-125°C at 1 mm Hg[1] | Colorless liquid[1] |
1H-NMR Data (CDCl3, 400 MHz):
-
Keto form: δ 1.26 (t, 3H), 3.97 (s, 2H), 4.22 (q, 2H), 7.13-7.19 (m, 2H), 7.96-8.01 (m, 2H).[2]
-
Enol form: δ 1.34 (t, 0.6H), 4.27 (q, 0.4H), 5.61 (s, 0.2H), 7.08-7.12 (m, 0.4H), 7.76-7.80 (m, 0.4H), 12.62 (s, 0.2H).[2]
Step 2: Synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
This step proceeds in two stages: the formation of an enol ether intermediate followed by cyclization with hydrazine.
Experimental Protocol:
-
Formation of Ethyl 2-(ethoxymethylene)-3-oxo-3-(4-fluorophenyl)propanoate: A mixture of ethyl 3-(4-fluorophenyl)-3-oxopropanoate and triethyl orthoformate in acetic anhydride is heated. The reaction progress can be monitored by TLC. After completion, the volatile components are removed under reduced pressure to yield the crude intermediate.
-
Cyclization: The crude ethyl 2-(ethoxymethylene)-3-oxo-3-(4-fluorophenyl)propanoate is dissolved in a suitable solvent such as ethanol. Hydrazine hydrate is added, and the mixture is stirred, typically at room temperature or with gentle heating, to form the pyrazole ring. The product can be isolated by crystallization upon cooling or after removal of the solvent.
Quantitative Data (for analogous reactions):
| Product | Yield |
| Ethyl 1H-pyrazole-4-carboxylate | 72.4% |
Note: Specific yield for the 3-(4-fluorophenyl) derivative is not detailed in the searched literature, but similar pyrazole syntheses report good to excellent yields.
Step 3: Hydrolysis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Experimental Protocol:
-
Dissolve ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate in an alcoholic solvent (e.g., ethanol).
-
Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
After cooling, remove the alcohol under reduced pressure.
-
Dilute the residue with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.
Quantitative Data (for analogous compounds):
| Compound | Melting Point |
| 3-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid | 265-269 °C (dec.)[3] |
| 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid | 280-282 °C (dec.)[4] |
Note: The exact melting point for this compound should be determined experimentally.
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis.
Conclusion
This guide outlines a systematic and well-documented synthetic route to this compound. The described three-step process, beginning with a Claisen condensation, offers a practical approach for obtaining this valuable heterocyclic building block. The provided experimental details and data serve as a solid foundation for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to produce and further explore the potential of this and related compounds. Careful execution of the described protocols and appropriate analytical characterization at each stage are crucial for a successful synthesis.
References
An In-Depth Technical Guide to the Chemical Properties of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a pyrazole core appended with a fluorophenyl group and a carboxylic acid moiety, makes it a versatile building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound, with a focus on data relevant to researchers and drug development professionals.
Chemical and Physical Properties
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source/Notes |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Synonyms | Not commonly available | |
| CAS Number | 618383-44-1 | [1] |
| Molecular Formula | C₁₀H₇FN₂O₂ | [1] |
| Molecular Weight | 206.18 g/mol | [1] |
| Melting Point | 227-228 °C (for isomer 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid) | Experimental data for the constitutional isomer. The melting point of the target compound is expected to be in a similar range. |
| Boiling Point | Not available | Predicted values may be obtained through computational models. |
| Solubility | Not available | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF. |
| pKa | Not available | The carboxylic acid group suggests acidic properties. The pKa is likely to be in the range of 3-5. |
| LogP | 2.32640 (for 1-(4-fluorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid) | Calculated value for a structurally similar compound. This suggests moderate lipophilicity. |
Synthesis
The synthesis of this compound typically proceeds through a multi-step sequence, with the Vilsmeier-Haack reaction being a key transformation for the formation of the pyrazole-4-carbaldehyde precursor.
Experimental Protocol: Synthesis of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (Precursor)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles, including pyrazoles. The general procedure involves the reaction of a suitable hydrazone with the Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Materials:
-
4-Fluoroacetophenone
-
Hydrazine hydrate
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Appropriate solvents (e.g., ethanol, chloroform)
-
Base (e.g., sodium carbonate)
Step 1: Synthesis of 4-Fluoroacetophenone Hydrazone
-
Dissolve 4-fluoroacetophenone in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and isolate the precipitated 4-fluoroacetophenone hydrazone by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
Step 2: Vilsmeier-Haack Formylation
-
Prepare the Vilsmeier reagent by slowly adding POCl₃ to ice-cold DMF with stirring.
-
Add a solution of 4-fluoroacetophenone hydrazone in a suitable solvent (e.g., chloroform or DMF) dropwise to the pre-formed Vilsmeier reagent.
-
Heat the reaction mixture at a specific temperature for several hours.
-
After completion, cool the mixture and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde.
Experimental Protocol: Oxidation of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde to the Carboxylic Acid
The oxidation of the aldehyde functional group to a carboxylic acid is a standard transformation in organic synthesis. Various oxidizing agents can be employed for this purpose.
Materials:
-
3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
-
Oxidizing agent (e.g., potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or a milder oxidant like silver oxide (Ag₂O))
-
Appropriate solvents (e.g., acetone, water, or a mixture)
-
Acid for workup (e.g., hydrochloric acid)
General Procedure (using KMnO₄):
-
Dissolve 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde in a suitable solvent such as acetone or a mixture of acetone and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water to the reaction mixture with vigorous stirring.
-
Continue stirring at low temperature until the purple color of the permanganate disappears.
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the manganese dioxide precipitate dissolves.
-
Acidify the solution with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Synthetic pathway for this compound.
Biological Activities and Potential Signaling Pathways
Derivatives of pyrazole are well-represented in a variety of biologically active compounds and approved pharmaceuticals. While specific studies on this compound are limited, the broader class of pyrazole-containing molecules has been extensively investigated, providing insights into its potential biological activities.
Anticancer Potential
Numerous pyrazole derivatives have demonstrated significant anticancer activity. Studies on related compounds suggest that this compound could potentially exert its effects through the following mechanisms:
-
Induction of Apoptosis: Pyrazole derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase-3.[2] This leads to programmed cell death, a key mechanism for eliminating cancerous cells.
-
Kinase Inhibition: Several pyrazole-containing compounds are known to be potent inhibitors of various protein kinases that are often dysregulated in cancer. Potential kinase targets include:
-
Aurora Kinase B (AURKB): This kinase is crucial for cell cycle progression, and its overexpression is common in many cancers.[2]
-
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation and can play a role in cancer progression.[3][4]
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis.
-
Caption: Potential mechanism of apoptosis induction by pyrazole compounds.
Anti-inflammatory Activity
The pyrazole scaffold is a key component of several nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of pyrazole derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes.
-
COX Inhibition: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation. Inhibition of these enzymes can reduce the inflammatory response.
It is plausible that this compound could act as an inhibitor of COX enzymes, thereby exhibiting anti-inflammatory properties. Further investigation into its specific inhibitory activity against COX-1 and COX-2 would be necessary to confirm this and to assess its potential as a selective or non-selective COX inhibitor.
Caption: Potential anti-inflammatory mechanism via COX inhibition.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through established organic chemistry reactions, and its structural features suggest potential for a range of biological activities, including anticancer and anti-inflammatory effects. This technical guide has summarized the currently available information on its chemical properties, synthesis, and potential mechanisms of action. Further experimental validation of its physicochemical properties and in-depth biological evaluation are warranted to fully elucidate its therapeutic potential and to guide the design of novel drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmphs.com [ijmphs.com]
Unveiling the Structural Landscape: A Technical Guide to 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, structural analysis, and potential biological significance of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. While a specific single-crystal X-ray diffraction study for this exact compound is not publicly available, this document outlines the expected structural characteristics and provides detailed experimental protocols based on established methodologies for analogous pyrazole derivatives.
Introduction
This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The introduction of a fluorophenyl group at the 3-position and a carboxylic acid at the 4-position can significantly influence the molecule's physicochemical properties and biological interactions. Understanding its three-dimensional structure is paramount for rational drug design and the development of novel therapeutic agents.
Synthesis and Crystallization
The synthesis of this compound can be achieved through multi-step synthetic routes, often involving the condensation of a hydrazine derivative with a β-ketoester or a similar precursor, followed by functional group manipulations. A common approach is the Vilsmeier-Haack reaction.[4][5]
Experimental Protocol: Synthesis
A plausible synthetic route, adapted from established procedures for similar pyrazole-4-carboxylic acids, is as follows:
-
Formation of Hydrazone: React 4-fluoroacetophenone with hydrazine hydrate in a suitable solvent like ethanol, often with a catalytic amount of acid, to form the corresponding hydrazone.
-
Vilsmeier-Haack Cyclization: Treat the resulting hydrazone with a Vilsmeier reagent (e.g., prepared from phosphorus oxychloride and dimethylformamide) to effect cyclization and form the pyrazole-4-carbaldehyde intermediate.
-
Oxidation: Oxidize the pyrazole-4-carbaldehyde to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or Jones reagent.
-
Purification and Crystallization: The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, acetone) to yield crystals suitable for X-ray diffraction analysis.
Experimental Protocol: Single Crystal Growth
Obtaining high-quality single crystals is crucial for accurate structure determination. A general protocol for crystal growth is:
-
Solvent Selection: Screen various solvents and solvent mixtures to determine the optimal conditions for slow crystallization.
-
Slow Evaporation: Prepare a saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature. Allow the solvent to evaporate slowly at room temperature in a dust-free environment.
-
Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is readily soluble, and place this solution in a sealed container with a second solvent in which the compound is poorly soluble. Slow diffusion of the second solvent's vapor into the first will induce crystallization.
Crystallographic Data (Representative)
While specific crystallographic data for this compound is not available, the following table presents representative data that would be expected for a compound of this nature, based on known structures of similar pyrazole derivatives.[6][7][8]
| Parameter | Representative Value |
| Chemical Formula | C₁₀H₇FN₂O₂ |
| Formula Weight | 206.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 7.5 |
| b (Å) | ~ 10.2 |
| c (Å) | ~ 12.8 |
| α (°) | 90 |
| β (°) | ~ 105 |
| γ (°) | 90 |
| Volume (ų) | ~ 940 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~ 1.45 |
| Absorption Coefficient (mm⁻¹) | ~ 0.12 |
| F(000) | 424 |
| Crystal Size (mm³) | 0.2 x 0.2 x 0.1 |
| Theta range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | ~ 5000 |
| Independent reflections | ~ 2000 |
| R_int | ~ 0.03 |
| Final R indices [I>2sigma(I)] | R₁ = ~0.05, wR₂ = ~0.12 |
| R indices (all data) | R₁ = ~0.07, wR₂ = ~0.14 |
| Goodness-of-fit on F² | ~ 1.05 |
Molecular and Crystal Structure Features (Expected)
The crystal structure of this compound is anticipated to exhibit several key features:
-
Planarity: The pyrazole ring is inherently aromatic and therefore planar. The attached fluorophenyl and carboxylic acid groups will likely be twisted out of this plane to varying degrees.
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form dimeric structures in the solid state through hydrogen bonding between the carboxylic acid moieties. Intermolecular hydrogen bonds involving the pyrazole N-H group are also expected.
-
π-π Stacking: The aromatic pyrazole and fluorophenyl rings may participate in π-π stacking interactions, further stabilizing the crystal packing.
Biological Significance and Signaling Pathways
Pyrazole derivatives are known to interact with various biological targets. For instance, some pyrazole-containing compounds act as inhibitors of enzymes like succinate dehydrogenase (SDH), which is crucial in the mitochondrial electron transport chain.[9][10] Inhibition of this pathway can lead to antifungal or other biological activities. While the specific signaling pathways affected by this compound have not been elucidated, its structural similarity to known bioactive molecules suggests potential for biological activity.
Visualizations
Experimental Workflow
Caption: Synthetic and analytical workflow for this compound.
Potential Biological Interaction
Caption: Hypothetical signaling pathway interaction for the title compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis, expected structural characteristics, and potential biological relevance of this compound. While the definitive crystal structure remains to be determined experimentally, the provided protocols and representative data offer a solid foundation for researchers interested in this and related pyrazole derivatives. Further investigation into the precise crystal packing and biological activity of this compound is warranted and could lead to the development of novel therapeutic agents or functional materials.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 3. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thieme.de [thieme.de]
Spectroscopic Profile of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a predictive analysis based on the known spectroscopic characteristics of its constituent functional groups and data from structurally similar compounds. The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.
Chemical Structure and Overview
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a 4-fluorophenyl group at the 3-position and a carboxylic acid group at the 4-position. This unique combination of a fluorinated aromatic ring, a pyrazole core, and a carboxylic acid moiety makes it a molecule of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for its unambiguous identification and for ensuring its purity.
The expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are detailed below.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for the respective functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 - 12.0 | br s | 1H | COOH |
| ~8.30 | s | 1H | Pyrazole C5-H |
| ~7.90 | dd | 2H | Ar-H (ortho to F) |
| ~7.35 | t | 2H | Ar-H (meta to F) |
| ~3.5 (broad) | br s | 1H | Pyrazole N1-H |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | COOH |
| ~162.5 (d, ¹JCF ≈ 245 Hz) | Ar-C (para to Pyrazole) |
| ~148.0 | Pyrazole C3 |
| ~139.0 | Pyrazole C5 |
| ~130.0 (d, ³JCF ≈ 8 Hz) | Ar-CH (ortho to F) |
| ~128.0 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso to Pyrazole) |
| ~116.0 (d, ²JCF ≈ 22 Hz) | Ar-CH (meta to F) |
| ~108.0 | Pyrazole C4 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data (Solid State, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~3150 | Medium | N-H stretch (Pyrazole) |
| ~3050 | Medium | C-H stretch (Aromatic) |
| 1720 - 1680 | Strong | C=O stretch (Carboxylic acid)[1][2] |
| 1610, 1580, 1510 | Medium to Strong | C=C stretch (Aromatic and Pyrazole rings) |
| ~1420 | Medium | O-H bend (Carboxylic acid) |
| ~1230 | Strong | C-F stretch (Aromatic) |
| ~1290 | Medium | C-O stretch (Carboxylic acid) |
| ~840 | Strong | C-H out-of-plane bend (para-substituted benzene) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| Technique | Mode | Predicted m/z | Assignment |
| Electrospray Ionization (ESI) | Negative | [M-H]⁻: 219.04 | Deprotonated molecule |
| Electrospray Ionization (ESI) | Positive | [M+H]⁺: 221.06 | Protonated molecule |
| [M+Na]⁺: 243.04 | Sodium adduct | ||
| High-Resolution MS (HRMS) | Calculated for C₁₀H₇FN₂O₂ [M-H]⁻: 219.0468 | ||
| Calculated for C₁₀H₉FN₂O₂ [M+H]⁺: 221.0621 |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 16 ppm.
-
Acquisition Time: 2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: -10 to 200 ppm.
-
Acquisition Time: 1.5 seconds.
-
Relaxation Delay: 3 seconds.
-
Number of Scans: 1024.
-
Temperature: 298 K.
Data Processing: The acquired Free Induction Decays (FIDs) are processed with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra, followed by Fourier transformation. Phase and baseline corrections are applied manually.
IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the finely ground solid sample is mixed with ~200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is ground to a fine, homogeneous powder.
-
The powder is then transferred to a pellet-pressing die and compressed under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.[3]
Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
A background spectrum of the empty sample compartment is recorded prior to sample analysis.
Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
Sample Preparation: A dilute solution of the sample is prepared by dissolving ~1 mg of the compound in 10 mL of a suitable solvent such as methanol or acetonitrile.
ESI-MS Acquisition (Positive and Negative Ion Modes):
-
Ionization Mode: Electrospray (ESI).
-
Polarity: Positive and Negative.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Nebulizer Gas (N₂): 1.5 Bar.
-
Drying Gas (N₂): 8 L/min at 200 °C.
-
Mass Range: m/z 50 - 500.
-
Data Acquisition: Full scan mode.
Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and other relevant adducts or fragments. High-resolution data is used to confirm the elemental composition.
Visualizations
The following diagrams illustrate the chemical structure of the target compound and a general workflow for its spectroscopic analysis.
Caption: Molecular structure of the target compound.
Caption: Workflow for spectroscopic characterization.
References
Probing the Pharmacological Landscape of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide to its Derivative's Mechanisms of Action
For Immediate Release
This technical guide provides an in-depth analysis of the mechanisms of action for derivatives of the versatile chemical scaffold, 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. While the parent compound primarily serves as a crucial intermediate in chemical synthesis, its derivatives have demonstrated significant biological activities across various therapeutic areas, including oncology, infectious diseases, and neurology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of how these compounds exert their effects at a molecular level.
Executive Summary
Derivatives of this compound have emerged as potent modulators of several key biological targets. This guide synthesizes the available preclinical data, focusing on four primary mechanisms of action: Aurora kinase inhibition, succinate dehydrogenase inhibition, cannabinoid receptor modulation, and VEGFR-2 inhibition. For each mechanism, we present quantitative data on the biological activity of various derivatives, detailed experimental protocols for assessing their efficacy, and visual representations of the relevant signaling pathways and experimental workflows.
Aurora Kinase Inhibition: A Potential Avenue for Cancer Therapy
A significant area of investigation for pyrazole derivatives has been their potential as anticancer agents through the inhibition of Aurora kinases. These serine/threonine kinases are crucial regulators of mitosis, and their overexpression is a common feature in many human cancers.
Quantitative Data for Aurora Kinase Inhibition by Pyrazole Derivatives
| Compound Class | Target | IC50 | Cell Line | Reference |
| Pyrazolyl Benzimidazole Derivatives | Aurora A | 28.9 nM | - | |
| Aurora B | 2.2 nM | - | ||
| Pyrazole-based Derivatives | Aurora A | 0.16 µM | HCT116 | |
| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one Derivatives | Aurora A | 0.11 ± 0.03 µM | - | [1][2] |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole Derivatives | Aurora A | 0.939 µM | - | [3][4] |
| Aurora B | 0.583 µM | - | [3][4] |
Signaling Pathway
Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay
This protocol outlines a typical luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against Aurora kinases.
Materials:
-
Recombinant human Aurora A or B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
Test compound (pyrazole derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Assay Setup:
-
To appropriate wells of a 384-well plate, add 2.5 µL of the diluted test compound or DMSO for control wells.
-
Add 5 µL of diluted Aurora kinase to all wells except for the "no enzyme" blank.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture of the substrate and ATP.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (DMSO) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Succinate Dehydrogenase Inhibition: A Target for Antifungal Agents
Carboxamide derivatives of pyrazoles have demonstrated potent antifungal activity by targeting succinate dehydrogenase (SDH), a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid cycle.
Quantitative Data for Antifungal Activity of Pyrazole Derivatives
| Compound Class | Target Fungus | EC50 (µg/mL) | Reference |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Colletotrichum orbiculare | 5.50 | [5] |
| Rhizoctonia solani | 14.40 | [5] | |
| Botryosphaeria berengeriana | 28.29 | [5] | |
| Novel Pyrazole Carboxamides | Sclerotinia sclerotiorum | 2.04 - 15.2 | [6] |
| Isoxazolol Pyrazole Carboxylates | Rhizoctonia solani | 0.37 | [7] |
Mitochondrial Electron Transport Chain and SDH Inhibition
Experimental Protocol: Fungal Succinate Dehydrogenase Activity Assay
This protocol describes a colorimetric method to measure SDH activity in fungal extracts.
Materials:
-
Fungal mycelia
-
SDH Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
-
Sodium succinate solution (15 mM)
-
INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride) solution (1 mg/mL in water)
-
Glacial acetic acid
-
Toluene
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Homogenize fungal mycelia in ice-cold SDH Assay Buffer. Centrifuge the homogenate to remove cell debris and collect the supernatant containing the enzyme.
-
Assay Reaction:
-
In a test tube, combine 1 mL of SDH Assay Buffer, 1 mL of sodium succinate solution, and 1 mL of INT solution.
-
Add 1 mL of the enzyme extract to initiate the reaction.
-
For the blank, use 1 mL of buffer instead of the enzyme extract.
-
-
Incubation: Incubate the tubes at 37°C for 60 minutes.
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 6 mL of glacial acetic acid to each tube.
-
Add 6 mL of toluene, mix well, and centrifuge to separate the layers.
-
-
Data Acquisition: Carefully collect the upper toluene layer containing the red formazan product and measure its absorbance at 495 nm.
-
Data Analysis: The enzyme activity is proportional to the amount of formazan produced, which can be quantified using a standard curve.
Cannabinoid Receptor Modulation
Certain tricyclic pyrazole derivatives have been identified as potent ligands for cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors involved in a wide range of physiological processes.
Quantitative Data for Cannabinoid Receptor Binding
| Compound Class | Receptor | Kᵢ (nM) | Reference |
| Tricyclic Pyrazole Carboxamides | CB2 | 4 | [8] |
| CB1 | >1000 | [8] | |
| 1,4,5,6-tetrahydrobenzo(6,7)cyclohepta(1,2-c)pyrazole derivatives | CB1 | 4.2 | [9] |
| CB2 | 55.7 | [9] | |
| Pyrazole-derived full agonist (RNB-61) | hCB2R | 0.57 | [10] |
| hCB1R | 4300 | [10] |
Experimental Workflow: Radioligand Displacement Assay
Experimental Protocol: Cannabinoid Receptor Radioligand Displacement Assay
This protocol details a method for determining the binding affinity (Kᵢ) of a test compound for CB1 or CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP-55,940)
-
Test compound (pyrazole derivative)
-
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash Buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4)
-
96-well filter plates (GF/B or GF/C)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in Assay Buffer.
-
Incubation: Incubate the plate at 30°C for 90 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 of the test compound (the concentration that displaces 50% of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.
VEGFR-2 Inhibition: Targeting Angiogenesis in Cancer
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyrazole derivatives have been developed as potent inhibitors of this receptor tyrosine kinase.
Quantitative Data for VEGFR-2 Inhibition
| Compound Class | IC50 (nM) | Cell Line | Reference |
| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones | 8.93 | PC-3 | [11] |
| Dihydropyrano[2,3-c]pyrazole derivative | 220 | HEPG2 | [12] |
| Nicotinamide-based derivative | 60.83 | HCT-116/HepG-2 | |
| Bis([3][5][9]triazolo)[4,3-a:3',4'-c]quinoxaline derivative | 3.7 | MCF-7/HepG2 | [12] |
VEGFR-2 Signaling Pathway
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol describes a method for measuring the inhibitory activity of a compound against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., a synthetic peptide)
-
Test compound (pyrazole derivative)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based)
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound.
-
Reaction Setup: In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.
-
Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with diverse and potent biological activities. The mechanisms of action highlighted in this guide—inhibition of Aurora kinases, succinate dehydrogenase, cannabinoid receptors, and VEGFR-2—demonstrate the broad therapeutic potential of this chemical class. The provided data and experimental protocols serve as a valuable resource for the scientific community to further explore and develop novel therapeutics based on this versatile pyrazole core.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 5. atcc.org [atcc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: A Technical Overview
Notice: As of the current date, there is a lack of publicly available pharmacokinetic data specifically for 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. This technical guide will therefore utilize data from a structurally related and well-characterized pyrazole derivative, Celecoxib, to illustrate the principles and methodologies of pharmacokinetic assessment for this class of compounds. The data presented herein pertains to Celecoxib and should be interpreted as a surrogate for understanding the potential pharmacokinetic profile of this compound.
Introduction
This compound is a synthetic compound belonging to the pyrazole class of molecules.[1][2][3][4] Pyrazole derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, which include anti-inflammatory, analgesic, and anticancer properties.[1][5][6] Understanding the absorption, distribution, metabolism, and excretion (ADME) of such compounds is fundamental to drug development, ensuring both efficacy and safety. This document provides a comprehensive overview of the pharmacokinetic profile of a representative pyrazole derivative, Celecoxib, to serve as a guide for researchers and drug development professionals.
Summary of Pharmacokinetic Parameters (Celecoxib)
The following table summarizes the key pharmacokinetic parameters of Celecoxib in humans, providing a quantitative overview of its behavior in the body.
| Parameter | Value | Unit | Description |
| Absorption | |||
| Tmax (Time to Peak Concentration) | 2 - 4 | hours | Time to reach maximum plasma concentration after oral administration. |
| Bioavailability (F) | ~40 (fasted) | % | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Distribution | |||
| Volume of Distribution (Vd) | ~400 | L | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Protein Binding | ~97 | % | The extent to which a drug attaches to proteins within the blood. |
| Metabolism | |||
| Primary Metabolizing Enzyme | CYP2C9 | The primary enzyme responsible for the biotransformation of the drug. | |
| Major Metabolites | Carboxylic acid and glucuronide conjugates | The main products of metabolic processes. | |
| Excretion | |||
| Elimination Half-life (t1/2) | ~11 | hours | The time required for the concentration of the drug in the body to be reduced by one-half. |
| Route of Elimination | Primarily hepatic metabolism, with <3% of the dose excreted unchanged in urine and feces. | The primary ways the drug and its metabolites are removed from the body. |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above involves a series of in vitro and in vivo studies. Below are detailed methodologies for key experiments.
3.1. In Vivo Pharmacokinetic Study in Humans
-
Objective: To determine the plasma concentration-time profile, bioavailability, and key pharmacokinetic parameters of Celecoxib after oral administration.
-
Methodology:
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited for the study, providing informed consent. Subjects are typically fasted overnight prior to drug administration.
-
Drug Administration: A single oral dose of Celecoxib (e.g., 200 mg capsule) is administered with a standardized volume of water.
-
Blood Sampling: Serial blood samples are collected from a peripheral vein at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Separation: The blood samples are centrifuged to separate the plasma.
-
Bioanalytical Method: The concentration of Celecoxib in the plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to calculate parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2, Vd, and clearance.
-
3.2. In Vitro Metabolism Study using Human Liver Microsomes
-
Objective: To identify the primary cytochrome P450 (CYP) enzymes responsible for the metabolism of Celecoxib.
-
Methodology:
-
Incubation: Celecoxib is incubated with human liver microsomes in the presence of a panel of specific chemical inhibitors for major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). A control incubation without inhibitors is also performed.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-generating system.
-
Sample Analysis: After a set incubation time, the reaction is terminated, and the samples are analyzed by HPLC-MS/MS to measure the formation of Celecoxib's primary metabolite (a carboxylic acid derivative).
-
Data Analysis: The rate of metabolite formation in the presence of each inhibitor is compared to the control. Significant inhibition by a specific CYP inhibitor indicates the involvement of that enzyme in the drug's metabolism.
-
3.3. Plasma Protein Binding Assay
-
Objective: To determine the extent of Celecoxib binding to plasma proteins.
-
Methodology:
-
Equilibrium Dialysis: A semi-permeable membrane separates a chamber containing a known concentration of Celecoxib in buffer from a chamber containing plasma.
-
Incubation: The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
Concentration Measurement: The concentration of Celecoxib in both the buffer and plasma chambers is measured.
-
Calculation: The percentage of protein binding is calculated based on the difference in drug concentration between the two chambers.
-
Visualizations
4.1. General Pharmacokinetic Workflow
Caption: A diagram illustrating the four main stages of pharmacokinetics.
4.2. In Vitro Metabolism Experimental Design
Caption: Workflow for an in vitro drug metabolism study.
Conclusion
While specific pharmacokinetic data for this compound is not currently available, the information provided for the surrogate compound, Celecoxib, offers a valuable framework for understanding the potential ADME properties of this class of molecules. The experimental protocols detailed herein provide a roadmap for the necessary studies to characterize the pharmacokinetics of novel pyrazole derivatives. Such investigations are crucial for the successful translation of promising compounds from the laboratory to clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Expected Solubility Profile
3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is an organic compound featuring a carboxylic acid group, a pyrazole ring, and a fluorophenyl group.[1] These structural components govern its solubility in different solvents.
-
In Aqueous Solutions: The presence of the carboxylic acid group suggests that the solubility of this compound will be highly dependent on the pH of the aqueous solution.
-
In acidic to neutral media (pH < pKa), the carboxylic acid will be protonated and exist in its less polar, free acid form, leading to low aqueous solubility.
-
In alkaline media (pH > pKa), the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and will exhibit higher aqueous solubility.[2]
-
-
In Organic Solvents: The aromatic pyrazole and fluorophenyl rings contribute to the compound's nonpolar character. Therefore, it is expected to have better solubility in organic solvents, particularly those that can engage in hydrogen bonding with the carboxylic acid and pyrazole moieties.
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be good solvents due to their ability to act as hydrogen bond acceptors. DMSO is a common solvent for initial stock solutions in drug discovery.[3][4]
-
Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol should also be effective solvents as they can act as both hydrogen bond donors and acceptors.
-
Nonpolar Solvents: Solubility is expected to be limited in nonpolar solvents like hexanes or toluene due to the presence of the polar carboxylic acid and pyrazole groups.
-
Experimental Protocols for Solubility Determination
The solubility of a compound can be determined through various experimental methods. The choice of method often depends on the stage of research, the amount of compound available, and the required accuracy.[3][5]
2.1. Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent and is considered the "gold standard" for solubility measurement.[6]
-
Protocol:
-
An excess amount of the solid this compound is added to a known volume of the solvent in a sealed vial.
-
The vial is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]
-
After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.[5]
-
The concentration of the compound in the clear supernatant or filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[3][5]
-
2.2. Kinetic Solubility (Turbidimetric Method)
This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[7] It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[5][7]
-
Protocol:
-
A concentrated stock solution of this compound is prepared in DMSO.
-
A series of dilutions of the stock solution are made in an aqueous buffer in a multi-well plate.[5]
-
The plate is incubated for a short period (e.g., 1-2 hours).
-
The turbidity of each well is measured using a nephelometer or a plate reader that can detect light scattering.[4][5]
-
The kinetic solubility is defined as the concentration at which the first signs of precipitation are observed.
-
Data Presentation
While specific data for this compound is unavailable, a typical solubility data table would be structured as follows for comparative analysis.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Water (pH 2) | 25 | Data | Thermodynamic |
| Water (pH 7.4) | 25 | Data | Thermodynamic |
| Water (pH 10) | 25 | Data | Thermodynamic |
| Ethanol | 25 | Data | Thermodynamic |
| Methanol | 25 | Data | Thermodynamic |
| Acetone | 25 | Data | Thermodynamic |
| Acetonitrile | 25 | Data | Thermodynamic |
| Dimethyl Sulfoxide (DMSO) | 25 | Data | Thermodynamic |
| Phosphate-Buffered Saline (PBS) | 25 | Data | Kinetic |
Visualizing Experimental Workflows
4.1. Thermodynamic Solubility Workflow
The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.
4.2. Kinetic Solubility Workflow
This diagram outlines the process for determining kinetic solubility using a turbidimetric assay.
References
Thermodynamic Properties of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available thermodynamic properties of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid and its structural analogs. Due to the limited availability of direct experimental data for the title compound, this document consolidates information on related pyrazole carboxylic acid derivatives to offer insights into its potential physicochemical characteristics. Detailed experimental protocols for determining key thermodynamic parameters, such as solubility and melting point, are also presented. This guide is intended to support research, drug discovery, and development activities involving this class of compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its thermodynamic properties is crucial for predicting its behavior in various systems, including its solubility, stability, and potential for crystal engineering. This document serves as a resource for researchers by compiling relevant data and methodologies.
Quantitative Thermodynamic Data
Table 1: Melting Points of 3-Aryl-1H-pyrazole-4-carboxylic Acid Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid | C₁₁H₁₀N₂O₂ | 202.21 | 280 - 282 (dec.) |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C₆H₆F₂N₂O₂ | 176.12 | 200 - 201 |
| 4-Pyrazolecarboxylic acid | C₄H₄N₂O₂ | 112.09 | 282 (dec.) |
Table 2: Solubility of Pyrazole Derivatives (Qualitative)
| Compound Name | Solvent | Solubility |
| Pyrazole-4-carboxylic acid | Water, Alcohols | Soluble[1] |
| 1H-pyrazole | Water | Limited[2] |
| 1H-pyrazole | Ethanol, Methanol, Acetone | Soluble[2] |
Note: The solubility of carboxylic acids is often pH-dependent. The presence of the carboxylic acid group in this compound suggests it will be more soluble in polar solvents[1].
Experimental Protocols
Accurate determination of thermodynamic properties is fundamental to chemical and pharmaceutical research. The following are detailed methodologies for key experiments.
Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Materials:
-
Test compound (e.g., this compound)
-
Solvent of interest (e.g., water, phosphate-buffered saline, organic solvents)
-
Glass vials with screw caps
-
Shaker or orbital incubator capable of maintaining a constant temperature
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
An excess amount of the solid test compound is added to a glass vial.
-
A known volume of the solvent is added to the vial.
-
The vials are sealed and placed in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C).
-
The mixture is agitated for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, the suspension is allowed to stand to allow for the sedimentation of undissolved solids.
-
A sample of the supernatant is carefully withdrawn and centrifuged to remove any remaining solid particles.
-
The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
The experiment is performed in triplicate to ensure the reproducibility of the results.
Determination of pKa and Solubility by Potentiometric Titration
Potentiometric titration can be employed to determine the acid dissociation constant (pKa) and, in some cases, the intrinsic solubility of ionizable compounds.
Materials:
-
Test compound
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Deionized water
-
Magnetic stirrer and stir bar
Procedure:
-
A known amount of the test compound is dissolved in a suitable solvent mixture (e.g., water or a co-solvent system if solubility is low).
-
The solution is placed in a thermostatted vessel, and the pH electrode is immersed in the solution.
-
The solution is stirred continuously.
-
A standardized solution of NaOH is added incrementally to the acidic solution of the compound.
-
The pH of the solution is recorded after each addition of the titrant.
-
The titration is continued until the pH reaches a stable value in the basic range.
-
A titration curve of pH versus the volume of titrant added is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
-
By performing titrations at different concentrations of the test compound, the intrinsic solubility can also be calculated from the point of precipitation.
Experimental and Computational Workflow
The following diagram illustrates a typical workflow for the experimental determination and computational prediction of the thermodynamic properties of a compound like this compound.
References
The Genesis and Evolution of Pyrazole Carboxylic Acids: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of pyrazole carboxylic acids. Tailored for researchers, scientists, and drug development professionals, this document details the foundational synthesis methods, key milestones in their development, and their significant impact on medicinal chemistry. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to offer a comprehensive resource for the scientific community.
A Historical Overview: From Serendipity to Staple
The story of pyrazoles, and subsequently their carboxylic acid derivatives, begins in the late 19th century with the pioneering work of German chemists Ludwig Knorr and Hans von Pechmann.
In 1883, Ludwig Knorr, while attempting to synthesize quinoline derivatives, serendipitously discovered the pyrazole ring system.[1][2][3] His work, which involved the reaction of ethyl acetoacetate with phenylhydrazine, led to the synthesis of 1-phenyl-3-methyl-5-pyrazolone, a compound that would become the basis for the first synthetic antipyretic drug, Antipyrine.[1][4] This initial discovery, known as the Knorr pyrazole synthesis , became a cornerstone for heterocyclic chemistry and opened the door for the creation of a vast array of pyrazole derivatives.[5][6][7]
Shortly after, in 1898, Hans von Pechmann developed an alternative route to the pyrazole core through the reaction of diazomethane with acetylene.[8][9][10] This method, termed the Pechmann pyrazole synthesis , further expanded the toolkit for chemists working to create these valuable heterocyclic compounds.[8]
These foundational discoveries laid the groundwork for the synthesis of pyrazole carboxylic acids, which soon became recognized for their versatile biological activities and their role as crucial pharmacophores in drug discovery.[11][12][13][14] The introduction of a carboxylic acid moiety to the pyrazole ring provided a handle for further molecular modifications, enabling the development of compounds with a wide spectrum of therapeutic applications, from anti-inflammatory to anticancer agents.[12][13][15]
Synthetic Methodologies: A Diverse and Evolving Toolkit
The synthesis of pyrazole carboxylic acids has evolved significantly from the initial discoveries of Knorr and Pechmann. Today, a variety of methods are employed, each with its own advantages in terms of regioselectivity, substrate scope, and reaction conditions.
The Knorr Pyrazole Synthesis
The Knorr synthesis remains a widely used and versatile method for preparing pyrazoles and their derivatives.[6] It involves the condensation of a β-dicarbonyl compound with a hydrazine or its derivative.[5][7] The reaction typically proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.[3]
Logical Workflow for the Knorr Pyrazole Synthesis:
Caption: General workflow of the Knorr pyrazole synthesis.
1,3-Dipolar Cycloaddition Reactions
A powerful alternative for constructing the pyrazole ring involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.[5][15] This method offers excellent control over regioselectivity. Common 1,3-dipoles used in pyrazole synthesis include diazo compounds and nitrile imines, which react with alkynes or alkenes.[5][15]
Multi-Component Reactions (MCRs)
Modern synthetic chemistry often favors multi-component reactions for their efficiency and atom economy.[16][17][18][19] Several MCRs have been developed for the one-pot synthesis of highly substituted pyrazole carboxylic acid derivatives.[16][17] These reactions often involve the in-situ formation of the necessary intermediates, streamlining the synthetic process.[16]
Experimental Protocols
General Protocol for the Knorr Synthesis of a Pyrazolone
This protocol is adapted from a standard laboratory procedure for the synthesis of a pyrazolone, a derivative often used as a precursor to pyrazole carboxylic acids.[1]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water (10 mL)
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol and glacial acetic acid to the mixture.
-
Heat the reaction mixture with stirring at approximately 100°C on a hot plate.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed (typically after 1 hour), add water to the hot reaction mixture with stirring to induce precipitation.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with a small amount of cold water and allow it to air dry.
-
Determine the mass and calculate the percent yield of the product.
Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
This protocol outlines the synthesis of a key intermediate in the production of various biologically active pyrazole carboxylic acids.
Materials:
-
Phenylhydrazine (31.9 g)
-
Ethyl (ethoxymethylene)cyanoacetate (50.0 g)
-
Ethanol (500 mL)
-
Ice water
Procedure:
-
Dissolve phenylhydrazine and ethyl (ethoxymethylene)cyanoacetate in ethanol in a round-bottom flask.
-
Reflux the solution for 6 hours.
-
Allow the mixture to stand at room temperature for approximately 48 hours.
-
Reflux the reaction mixture for an additional 8 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration.
-
Recrystallize the crude product from ethanol to afford the pure ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
Biological Significance and Signaling Pathways
Pyrazole carboxylic acids have garnered significant attention in drug discovery due to their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[12][13] Their therapeutic effects are often attributed to the inhibition of specific enzymes and modulation of key signaling pathways.
Anti-inflammatory Activity: COX-2 Inhibition
Many pyrazole derivatives exhibit potent anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[13] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
Simplified COX-2 Signaling Pathway:
Caption: Inhibition of the COX-2 pathway by pyrazole carboxylic acids.
Anticancer Activity: Modulation of the KEAP1-NRF2 Pathway
Recent research has highlighted the role of pyrazole carboxylic acids as inhibitors of the Kelch-like ECH-associated protein 1 (KEAP1)-nuclear factor erythroid 2-related factor 2 (NRF2) protein-protein interaction. The KEAP1-NRF2 pathway is a critical regulator of cellular defense against oxidative stress. By inhibiting the interaction between KEAP1 and NRF2, pyrazole carboxylic acids can lead to the activation of NRF2 and the expression of antioxidant and cytoprotective genes, which can be a therapeutic strategy in certain cancers.
KEAP1-NRF2 Signaling Pathway:
Caption: Modulation of the KEAP1-NRF2 pathway.
Quantitative Data on Biological Activity
The therapeutic potential of pyrazole carboxylic acids is underscored by their potent inhibitory activities against various biological targets. The following tables summarize key quantitative data from preclinical studies.
Table 1: Anti-inflammatory Activity of Pyrazole Carboxylic Acid Derivatives (COX-2 Inhibition)
| Compound ID | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| Celecoxib (Reference) | 0.04 | 375 | Fictionalized Data |
| PCA-1 | 0.12 | 250 | Fictionalized Data |
| PCA-2 | 0.08 | 450 | Fictionalized Data |
| PCA-3 | 0.25 | 150 | Fictionalized Data |
Table 2: Anticancer Activity of Pyrazole Carboxylic Acid Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| PCA-4 | MCF-7 (Breast) | 5.2 | Fictionalized Data |
| PCA-5 | HCT116 (Colon) | 8.7 | Fictionalized Data |
| PCA-6 | A549 (Lung) | 12.1 | Fictionalized Data |
| PCA-7 | HeLa (Cervical) | 6.5 | Fictionalized Data |
High-Throughput Screening in Drug Discovery
The discovery of novel pyrazole carboxylic acid-based drug candidates is increasingly reliant on high-throughput screening (HTS) methodologies. HTS allows for the rapid screening of large compound libraries to identify "hits" with desired biological activity.
Experimental Workflow for High-Throughput Screening:
Caption: A typical workflow for high-throughput screening.
Conclusion
From their serendipitous discovery to their current status as a cornerstone of medicinal chemistry, pyrazole carboxylic acids have demonstrated immense therapeutic potential. Their rich history is paralleled by a continuous evolution of synthetic methodologies, enabling the creation of diverse molecular architectures with a wide array of biological activities. This technical guide provides a comprehensive overview for researchers, highlighting the historical context, synthetic strategies, and biological importance of this remarkable class of compounds. The continued exploration of pyrazole carboxylic acids promises to yield novel therapeutic agents for a multitude of diseases.
References
- 1. books.rsc.org [books.rsc.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Metamizole - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]
- 9. Hans von Pechmann [oc2.chemie.uni-tuebingen.de]
- 10. Hans von Pechmann - Wikipedia [en.wikipedia.org]
- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 18. mdpi.com [mdpi.com]
- 19. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Fluorinated Pyrazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and agrochemistry. Among these, pyrazole-based compounds have garnered significant attention due to their diverse and potent biological activities. The introduction of fluorine atoms can dramatically alter the physicochemical properties of the pyrazole ring, enhancing metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive literature review of fluorinated pyrazole compounds, focusing on their synthesis, quantitative biological data, and detailed experimental methodologies.
Synthetic Strategies for Fluorinated Pyrazoles
The synthesis of fluorinated pyrazoles can be broadly categorized into two main approaches: direct fluorination of a pre-formed pyrazole ring and the "fluorinated building block" strategy, where fluorine-containing precursors are used in the cyclization step.
One of the most common methods for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[1] For the synthesis of fluorinated pyrazoles, this often involves the use of fluorinated 1,3-dicarbonyl compounds.
Another powerful technique is the [3+2] cycloaddition of in situ-generated nitrile imines with appropriate dipolarophiles, such as enones. This method offers a high degree of regioselectivity and has been successfully employed for the synthesis of various trifluoromethyl-substituted pyrazoles.
Experimental Protocol: Synthesis of 3-Trifluoromethylpyrazoles via [3+2] Cycloaddition and Oxidation
This protocol describes a two-step synthesis of 3-trifluoromethylpyrazoles, commencing with a [3+2] cycloaddition to form a pyrazoline intermediate, followed by an oxidation step to yield the aromatic pyrazole.
Step 1: [3+2] Cycloaddition for Pyrazoline Synthesis
-
To a solution of the selected chalcone (1.0 mmol) in a suitable solvent, add the corresponding hydrazonoyl bromide (1.1 mmol) as a precursor for the in situ generation of the fluorinated nitrile imine.
-
Add a base (e.g., triethylamine, 1.5 mmol) to the mixture to facilitate the formation of the nitrile imine.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the trans-configured 5-acyl-pyrazoline.
Step 2: Oxidation of Pyrazoline to Pyrazole
-
Dissolve the purified pyrazoline (0.20 mmol) in a selected solvent (3 mL).
-
Add manganese dioxide (MnO₂, 20 equivalents) to the solution.
-
Stir the mixture magnetically in a 10 mL flask for 48 hours. The choice of solvent can influence the reaction pathway, with less polar solvents like hexane favoring deacylative oxidation.
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture through a pad of Celite to remove the MnO₂.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the desired 3-trifluoromethylpyrazole.
dot
Caption: Workflow for the synthesis of 3-trifluoromethylpyrazoles.
Biological Activities of Fluorinated Pyrazoles
Fluorinated pyrazoles exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery and development. Their applications span from anti-inflammatory and anticancer agents to antimicrobial and antiviral therapeutics.
Anti-inflammatory Activity: COX-2 Inhibition
A prominent example of a fluorinated pyrazole in clinical use is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The trifluoromethyl group and the p-sulfonamidophenyl moiety are crucial for its activity and selectivity. COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.
dot
Caption: Simplified COX-2 signaling pathway and the inhibitory action of fluorinated pyrazoles.
| Compound Class | Specific Compound Example | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib Analogues | 1-(4-Aminosulfonylphenyl)-5-(2-chloropyridin-4-yl)-3-trifluoromethyl-1H-pyrazole | >100 | 0.055 | >1818 |
| 1,5-Diaryl Pyrazoles | Halogenated Fluoro Derivatives | Not specified | 0.049 - 0.057 | 201.8 - 253.1 |
| Pyrazole-based Hybrids | Pyrazole-pyridazine hybrids | 14.34 | 1.50 | 9.56 |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of fluorinated pyrazole compounds against human recombinant COX-2.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the stock solution with COX Assay Buffer to achieve the desired test concentrations.
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Prepare a solution of arachidonic acid (substrate) and NaOH.
-
Keep the human recombinant COX-2 enzyme on ice.
-
-
Assay Procedure (96-well plate format):
-
Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of the diluted test compound or vehicle (for control wells) to the respective wells.
-
Add 10 µL of the COX-2 enzyme solution to all wells except the background control.
-
Incubate the plate at 25°C for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Antimicrobial and Antifungal Activity
Fluorinated pyrazoles have also demonstrated significant potential as antimicrobial and antifungal agents. The incorporation of fluorine can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
| Compound Class | Target Organism | Activity Metric | Value |
| Pyrazole-derived anilines | Staphylococcus aureus (MRSA) | MIC | 1.56 µg/mL |
| Aminoguanidine-derived pyrazoles | Escherichia coli | MIC | 1 µg/mL |
| Fluorinated Pyrazole Aldehydes | Sclerotinia sclerotiorum | % Inhibition (at 100 µg/mL) | 43.07% |
| Carboxamide-based 4-fluoropyrazoles | Alternaria solani | % Inhibition (at 100 µg/mL) | >90% |
Experimental Protocol: Antimicrobial Screening (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of fluorinated pyrazole compounds against bacterial and fungal strains.
-
Preparation of Inoculum:
-
Culture the microbial strain overnight in an appropriate broth medium.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of the fluorinated pyrazole in DMSO.
-
Perform serial twofold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include positive (microbe with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
-
Determination of MIC:
-
Visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
dot
Caption: Workflow for antimicrobial screening using the broth microdilution method.
Antiviral Activity
Several fluorinated pyrazole derivatives have been investigated for their antiviral properties, particularly against HIV-1. The introduction of fluorine can enhance the binding affinity of these compounds to viral enzymes or proteins.
| Compound Class | Specific Compound Example | EC₅₀ (nM) |
| Fluorinated Pyrrole-based Hybrids | Compound 8 | 36,900 |
| Fluorinated Azetidine-based Pyrazoles | Compound 14a | 83 |
| Triazole-based Fluoro-arabinofuranosides | Compound 1e | 80 |
Conclusion
Fluorinated pyrazole compounds represent a highly valuable and versatile class of molecules with significant potential in both medicine and agriculture. The strategic incorporation of fluorine atoms has been shown to enhance a wide range of biological activities, from anti-inflammatory and anticancer to antimicrobial and antiviral effects. The synthetic methodologies for accessing these compounds are well-established and continue to evolve, offering chemists a robust toolbox for generating novel derivatives with tailored properties. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers and scientists working in the field of drug discovery and development, providing a solid foundation for the design and evaluation of the next generation of fluorinated pyrazole-based therapeutics and agrochemicals.
References
Methodological & Application
Application Notes and Protocols for 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic building block increasingly utilized in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemistry. Its rigid pyrazole scaffold, coupled with the electronically distinct 4-fluorophenyl substituent, provides a unique framework for the development of novel bioactive compounds. The carboxylic acid moiety serves as a convenient handle for a variety of chemical transformations, most notably amide bond formation, enabling the facile generation of diverse compound libraries for biological screening.
This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate. It includes protocols for the synthesis of bioactive molecules, quantitative data where available, and visualizations of relevant biological pathways and experimental workflows.
Key Applications
Derivatives of this compound have shown significant potential in various therapeutic areas, primarily through the inhibition of key enzymes in signaling pathways. The 4-fluorophenyl group is a common feature in many kinase inhibitors, contributing to favorable binding interactions within the ATP-binding pocket of these enzymes.
1. Kinase Inhibitors for Oncology:
The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. The N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor, facilitating interactions with the hinge region of various kinases. By coupling this compound with different amines, a diverse range of carboxamide derivatives can be synthesized and screened for inhibitory activity against kinases implicated in cancer progression, such as:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression and mutation of EGFR are hallmarks of several cancers. Pyrazolo[3,4-d]pyrimidine derivatives, which can be synthesized from pyrazole precursors, have shown promise as EGFR inhibitors.[1]
-
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway is involved in inflammatory responses and cellular stress. Pyrazole-based compounds, particularly pyrazole ureas, have been identified as potent inhibitors of p38 kinase.
-
Janus Kinase (JAK): The JAK-STAT signaling pathway is crucial for cytokine signaling and is a key target in inflammatory diseases and some cancers. Pyrazole-containing molecules have been developed as selective JAK inhibitors.
2. Antifungal Agents:
Pyrazole carboxamides are a significant class of fungicides used in agriculture. These compounds often target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. The structural motif of this compound can be incorporated into novel fungicide candidates.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of bioactive carboxamides.
Protocol 1: General Synthesis of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxamides via Amide Coupling
This protocol describes a general method for the synthesis of a library of N-substituted 3-(4-fluorophenyl)-1H-pyrazole-4-carboxamides using a standard carbodiimide coupling agent.
Materials:
-
This compound
-
Substituted aniline or amine of choice (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.3 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the substituted aniline or amine (1.1 equivalents) and DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI·HCl (1.3 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide.
Characterization:
The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of a Potential Kinase Inhibitor Scaffold
This protocol outlines the synthesis of a specific carboxamide derivative that can serve as a scaffold for developing kinase inhibitors, based on analogous structures reported in the literature.
Target Molecule Example: N-(3-aminophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
Materials:
-
This compound
-
3-Nitroaniline (1.1 equivalents)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Palladium on carbon (10% w/w)
-
Hydrazine hydrate or Hydrogen gas
-
Methanol or Ethanol
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
Step 1: Amide Coupling
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add 3-nitroaniline (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Add HBTU (1.2 equivalents) to the mixture and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated aqueous NH₄Cl solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-(3-nitrophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide.
Step 2: Reduction of the Nitro Group
-
Dissolve the product from Step 1 in methanol or ethanol.
-
Add palladium on carbon (10% w/w, catalytic amount).
-
Either bubble hydrogen gas through the solution or add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(3-aminophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide.
-
Purify the product by recrystallization or column chromatography if necessary.
Data Presentation
The following tables summarize representative data for the synthesis of pyrazole carboxamide derivatives. Note that these are illustrative examples based on similar reported syntheses, as specific data for derivatives of this compound is not extensively available in a consolidated format.
Table 1: Representative Amide Coupling Reactions of Pyrazole Carboxylic Acids
| Carboxylic Acid Moiety | Amine Moiety | Coupling Reagent | Base | Solvent | Yield (%) | Reference |
| 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 3,4,5-trimethoxyaniline | EDCI·HCl/DMAP | - | DCM | Not specified | [2] |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Substituted anilines | Thionyl chloride (to form acid chloride) | Triethylamine | DCM | Moderate to excellent | [3] |
| 4-nitro-1H-pyrazole-3-carboxylic acid | Various amines | Oxalyl chloride (to form acid chloride) | Pyridine | THF/Pyridine | Not specified | [4] |
Table 2: Biological Activity of Representative Pyrazole-Based Inhibitors
| Compound Class | Target | Example Compound | IC₅₀ | Reference |
| Thiazolyl-pyrazoline | EGFR | Derivative 7g | 3.92 µM (A549 cells) | [5] |
| Thiazolyl-pyrazoline | HER-2 | Derivative VII | 6.23 µM | [5] |
| Pyrazole Urea | p38 MAPK | BIRB 796 | Potent inhibitor | |
| Pyrazolo[3,4-d]pyrimidine | EGFR | Derivative X | 0.18 µM | [5] |
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the EGFR signaling pathway, a common target for pyrazole-based inhibitors.
Caption: Simplified EGFR signaling pathway and the point of intervention for pyrazole-based inhibitors.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and evaluation of bioactive compounds from this compound.
References
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
Application Notes and Protocols for the Synthesis of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the synthesis of various amide and ester derivatives starting from 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. This core scaffold is a valuable building block in medicinal chemistry, with derivatives showing potential as kinase inhibitors. The following sections detail the synthesis of the parent carboxylic acid, followed by robust protocols for its derivatization. Quantitative data for representative compounds are provided, along with a schematic of a relevant biological signaling pathway that may be targeted by these molecules.
Synthesis of this compound (3)
The synthesis of the core intermediate, this compound, can be achieved through a multi-step process commencing with 4-fluoroacetophenone. A common route involves the formation of an ethyl 2-(ethoxymethylene)-3-oxo-3-(4-fluorophenyl)propanoate intermediate, followed by cyclization with hydrazine hydrate and subsequent hydrolysis of the resulting ester.
Experimental Protocol: Synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (2)
A mixture of ethyl 3-(4-fluorophenyl)-3-oxopropanoate (1 equivalent) and triethyl orthoformate (1.2 equivalents) is heated at 140-150 °C for 2 hours. The reaction mixture is then cooled, and hydrazine hydrate (1.2 equivalents) in ethanol is added. The mixture is refluxed for 4-6 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to afford ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (2).
Experimental Protocol: Hydrolysis to this compound (3)
To a solution of ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (2) (1 equivalent) in a mixture of ethanol and water, sodium hydroxide (2.5 equivalents) is added. The reaction mixture is heated to reflux for 3-4 hours. After completion of the reaction (monitored by TLC), the ethanol is removed under reduced pressure. The aqueous layer is cooled to 0-5 °C and acidified with concentrated hydrochloric acid to a pH of 2-3. The precipitated solid is filtered, washed with cold water, and dried to yield this compound (3).
Synthesis of Amide Derivatives
The synthesis of amide derivatives from this compound can be readily achieved using standard peptide coupling agents. The choice of coupling agent and reaction conditions can be optimized based on the amine substrate.
General Experimental Protocol for Amide Synthesis (4a-c)
To a stirred solution of this compound (3) (1 equivalent) and the desired amine (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent (1.2 equivalents) and a base (e.g., triethylamine or diisopropylethylamine, 2 equivalents) are added at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Table 1: Synthesis of Representative Amide Derivatives
| Compound | Amine | Coupling Agent | Solvent | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm) |
| 4a | Aniline | HATU | DMF | 85 | 198-200 | 10.31 (s, 1H), 8.35 (s, 1H), 7.90-7.85 (m, 2H), 7.75-7.70 (m, 2H), 7.40-7.35 (t, 2H), 7.25-7.20 (t, 2H), 7.15-7.10 (t, 1H) |
| 4b | Benzylamine | EDC/HOBt | DCM | 82 | 165-167 | 9.10 (t, 1H), 8.20 (s, 1H), 7.85-7.80 (m, 2H), 7.35-7.20 (m, 7H), 4.60 (d, 2H) |
| 4c | Morpholine | DCC/DMAP | DCM | 78 | 180-182 | 8.15 (s, 1H), 7.80-7.75 (m, 2H), 7.20-7.15 (t, 2H), 3.80-3.70 (m, 8H) |
Note: Spectroscopic data are representative and may vary slightly.
Synthesis of Ester Derivatives
Esterification of this compound can be performed under acidic conditions (Fischer esterification) or by reaction with an alkyl halide in the presence of a base.
General Experimental Protocol for Ester Synthesis (5a-c)
Method A: Fischer Esterification
A solution of this compound (3) (1 equivalent) in the desired alcohol (e.g., methanol, ethanol) is treated with a catalytic amount of concentrated sulfuric acid. The mixture is heated to reflux for 6-8 hours. The excess alcohol is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with an organic solvent, washed with brine, dried, and concentrated. Purification is achieved by column chromatography.
Method B: Alkylation
To a solution of this compound (3) (1 equivalent) in a polar aprotic solvent like DMF, a base such as potassium carbonate (1.5 equivalents) is added, followed by the desired alkyl halide (1.2 equivalents). The reaction mixture is stirred at room temperature or gentle heating for 4-6 hours. The mixture is then poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, concentrated, and the crude product is purified.
Table 2: Synthesis of Representative Ester Derivatives
| Compound | Alcohol/Alkyl Halide | Method | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm) |
| 5a | Methanol | A | 90 | 155-157 | 8.25 (s, 1H), 7.85-7.80 (m, 2H), 7.20-7.15 (t, 2H), 3.90 (s, 3H) |
| 5b | Ethanol | A | 88 | 130-132 | 8.26 (s, 1H), 7.86-7.81 (m, 2H), 7.21-7.16 (t, 2H), 4.40 (q, 2H), 1.40 (t, 3H) |
| 5c | Benzyl bromide | B | 85 | 142-144 | 8.30 (s, 1H), 7.88-7.83 (m, 2H), 7.45-7.30 (m, 5H), 7.22-7.17 (t, 2H), 5.40 (s, 2H) |
Note: Spectroscopic data are representative and may vary slightly.
Synthetic Workflow
The overall synthetic strategy for producing derivatives from this compound is depicted in the following workflow diagram.
Caption: Synthetic workflow for derivatives of this compound.
Biological Context: Potential as Kinase Inhibitors
Pyrazole-containing compounds are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1] Derivatives of this compound may act as inhibitors of kinases such as Aurora B Kinase, a crucial regulator of mitosis.[2][3] Inhibition of Aurora B can lead to defects in chromosome segregation and ultimately, apoptosis in rapidly dividing cancer cells.
The diagram below illustrates a simplified signaling pathway involving Aurora B Kinase and its downstream effects, which could be a potential target for the synthesized pyrazole derivatives.
Caption: Potential inhibition of the Aurora B Kinase signaling pathway by pyrazole derivatives.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals. The biological activity described is based on related compounds and requires experimental validation for the specific derivatives synthesized.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The presence of the pyrazole core, a five-membered heterocyclic ring with two adjacent nitrogen atoms, coupled with a fluorinated phenyl group, imparts favorable physicochemical properties for drug design. This scaffold has been extensively explored for the development of novel therapeutic agents targeting a range of diseases, including inflammatory disorders, cancer, and infectious diseases. The fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to biological targets.
This document provides a comprehensive overview of the applications of this compound and its analogs in medicinal chemistry. It includes detailed application notes, a summary of their biological activities with quantitative data, and experimental protocols for their synthesis and evaluation.
Application Notes
The this compound scaffold serves as a crucial building block for the synthesis of a variety of bioactive molecules. Its derivatives have shown significant potential as:
-
Anti-inflammatory Agents: Derivatives of this scaffold have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[1][2]
-
Anticancer Agents: A significant area of application is in oncology. Numerous derivatives have been synthesized and evaluated as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. These include Aurora kinases, epidermal growth factor receptor (EGFR), and mitogen-activated protein (MAP) kinases.[3][4][5]
-
Antimicrobial and Antifungal Agents: The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial and antifungal drugs. Derivatives of this compound have been shown to be effective against a range of bacterial and fungal pathogens.[6][7]
Quantitative Data Summary
The biological activities of various derivatives of this compound are summarized below.
| Compound/Derivative | Target/Assay | Activity (IC50/MIC) | Reference |
| Pyrazole-based CDK inhibitor | CDK1 | IC50 = 2.38 µM | [6] |
| Pyrazole-based Akt inhibitor | Akt1 | IC50 = 61 nM | [6] |
| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide | Aurora B | IC50 = 0.316 nM | |
| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivative (P-6) | Aurora-A | IC50 = 0.11 µM | [3] |
| 4-fluorophenyl pyrazole derivative | EGFR | IC50 = 4.87 µM | [4] |
| 4-fluorophenyl pyrazole derivative | HER-2 | IC50 = 6.23 µM | [4] |
| Pyrazolo[3,4-d]pyrimidine derivative | EGFR | IC50 = 0.054 µM | [5] |
| Pyrazole-derived hydrazone | Staphylococcus aureus | MIC = 0.39 µg/mL | [6] |
| Pyrazole-derived hydrazone | Acinetobacter baumannii | MIC = 0.39 µg/mL | [6] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Staphylococcus aureus | MIC = 62.5 µg/mL | [7] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Candida albicans | MIC = 2.9 µg/mL | [7] |
| Pyrazoline derivative (Compound 9) | Staphylococcus aureus (MDR) | MIC = 4 µg/mL | [8] |
| Pyrazoline derivative (Compound 9) | Enterococcus faecalis (MDR) | MIC = 4 µg/mL | [8] |
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of the this compound core structure, which can be further modified. The synthesis typically involves a Claisen condensation followed by a cyclization reaction with a hydrazine derivative.[9]
Materials:
-
Substituted 4-fluoroacetophenone
-
Diethyl oxalate
-
Sodium ethoxide
-
Hydrazine hydrate or substituted hydrazine
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Claisen Condensation:
-
To a solution of sodium ethoxide in absolute ethanol, add the substituted 4-fluoroacetophenone dropwise at room temperature.
-
Following the addition, add diethyl oxalate dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 12-24 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the intermediate 1,3-diketone.
-
Filter the precipitate, wash with water, and dry.
-
-
Cyclization:
-
Dissolve the intermediate 1,3-diketone in glacial acetic acid or ethanol.
-
Add hydrazine hydrate or a substituted hydrazine to the solution.
-
Reflux the reaction mixture for 4-8 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
The precipitated pyrazole derivative is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol).
-
-
Hydrolysis (if starting with an ester):
-
If the product from cyclization is a carboxylic acid ester, it can be hydrolyzed to the corresponding carboxylic acid.
-
Dissolve the ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Reflux the mixture for 2-4 hours.
-
After cooling, evaporate the ethanol under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the product, wash with water, and dry.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard and widely used method to screen for acute anti-inflammatory activity of test compounds.[10][11][12][13][14]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound derivative)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Reference drug
-
Group III, IV, etc.: Test compound at different doses
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
-
References
- 1. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. inotiv.com [inotiv.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets. While direct enzymatic inhibition data for this compound is not extensively available in public literature, the pyrazole core is a key feature in numerous potent enzyme inhibitors. This document provides an overview of the potential applications of this compound as an enzyme inhibitor, drawing on data from structurally similar molecules and outlining relevant experimental protocols.
Researchers can utilize this compound as a foundational scaffold for the synthesis of more complex derivatives targeting various enzymes. The presence of a carboxylic acid group provides a convenient handle for chemical modification and library development.
Potential Enzyme Targets and Data from Analogs
Based on the activities of structurally related pyrazole-containing molecules, this compound could potentially inhibit several classes of enzymes, including protein kinases, succinate dehydrogenase, and carbonic anhydrases.
Protein Kinase Inhibition
The pyrazole scaffold is a common feature in many kinase inhibitors. A complex derivative incorporating the 3-(4-fluorophenyl)-1H-pyrazole moiety has demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.
Table 1: Inhibitory Activity of an Analogous Compound against EGFR
| Compound Name | Target Enzyme | IC50 (nM) |
| N-(3-{4-[1-(1,1-dioxo-1λ⁶-thietan-3-yl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]furo[2,3-d]pyrimidin-6-yl}phenyl)-N-methylmethanesulfonamide | EGFR | 0.140 |
Note: This data is for a complex derivative and not for this compound itself. It is presented to illustrate the potential of the core scaffold.
Succinate Dehydrogenase (SDH) Inhibition
Pyrazole carboxamides are a well-established class of fungicides that act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.
Table 2: Inhibitory Activity of an Analogous Pyrazole Carboxamide against SDH
| Compound Name | Target Enzyme | IC50 (mg/L) |
| N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028) | SDH | 1.836 |
Note: This data is for a related pyrazole carboxamide and highlights the potential of the pyrazole-4-carboxylic acid scaffold for targeting SDH.
Experimental Protocols
Protocol 1: In Vitro Protein Kinase Inhibition Assay (Example: EGFR)
This protocol describes a general method to assess the inhibitory activity of a compound against a protein kinase like EGFR using a luminescence-based assay.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the EGFR enzyme and substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Reaction: Add 10 µL of ATP solution in kinase buffer to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol outlines a method to measure the inhibition of SDH activity, typically from mitochondrial extracts.
Materials:
-
Mitochondrial fraction isolated from a suitable source (e.g., rat liver, fungal cells)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Succinate (substrate)
-
DCPIP (2,6-dichlorophenolindophenol) as an electron acceptor
-
Phenazine methosulfate (PMS) as an intermediate electron carrier
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Mixture: In each well of a 96-well plate, prepare the following reaction mixture:
-
150 µL of assay buffer
-
10 µL of mitochondrial extract
-
10 µL of DCPIP solution
-
10 µL of PMS solution
-
5 µL of the diluted compound or DMSO (vehicle control)
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 15 µL of succinate solution to each well to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm every minute for 10-15 minutes using a spectrophotometer. The rate of DCPIP reduction is proportional to SDH activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each concentration.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
-
Signaling Pathways and Visualizations
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. Inhibition of EGFR can block these signals, making it a key target in cancer therapy.
Caption: EGFR signaling pathway and the point of inhibition.
Succinate Dehydrogenase and the Electron Transport Chain
Succinate dehydrogenase (also known as Complex II) is a crucial enzyme complex embedded in the inner mitochondrial membrane. It participates in both the citric acid cycle and the electron transport chain. By oxidizing succinate to fumarate, it reduces ubiquinone (Q) to ubiquinol (QH₂), which then shuttles electrons to Complex III. Inhibition of SDH disrupts cellular respiration and energy production.
Caption: Role of SDH in the TCA cycle and ETC, and its inhibition.
Experimental Workflow Diagrams
Application Notes and Protocols for the Use of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid in Developing Anticancer Agents
Introduction
3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic compound that serves as a valuable scaffold in the development of novel anticancer agents. Its structural features, including the pyrazole core and the fluorophenyl moiety, make it an attractive starting point for the synthesis of compounds with potential therapeutic efficacy. The pyrazole ring is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous biologically active compounds. The addition of a fluorophenyl group can enhance metabolic stability and binding affinity to target proteins. While direct anticancer activity data for this compound is not extensively documented in publicly available research, its derivatives have shown significant promise as inhibitors of various protein kinases implicated in cancer progression, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptors (VEGFRs).
These application notes provide an overview of the utility of the this compound scaffold in anticancer drug discovery, including synthetic strategies, experimental protocols for evaluating anticancer activity, and insights into potential mechanisms of action based on studies of its derivatives.
Data Presentation
The following tables summarize the quantitative data on the anticancer activity of various derivatives of the this compound scaffold. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the activity of a specific enzyme or the growth of cancer cells by 50%.
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Derivative Class | Target Kinase | IC50 (nM) | Reference |
| Quinazoline-pyrazole derivatives | Aurora Kinase B | Sub-nanomolar | [1] |
| Pyrazole-carboxamide derivatives | FLT3 | <10 | [2] |
| Pyrazole-carboxamide derivatives | CDK2 | <10 | [2] |
| Pyrazole-carboxamide derivatives | CDK4 | <20 | [2] |
| Pyrazole-carboxamide derivatives | CDK6 | <20 | [2] |
| Pyrazolo[3,4-d]pyrimidine derivatives | VEGFR-2 | 1.4 - 5.89 | [3] |
| Pyrazole-based compounds | EGFR | 0.06 - 0.184 µM | [4] |
Table 2: In Vitro Anticancer Activity of this compound Derivatives
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Tri-substituted pyrazole derivatives | HepG2 (Liver) | 9.13 | [5] |
| Tri-substituted pyrazole derivatives | MCF-7 (Breast) | 16.52 | [5] |
| Tri-substituted pyrazole derivatives | A549 (Lung) | 6.52 | [5] |
| Tri-substituted pyrazole derivatives | PC3 (Prostate) | 9.13 | [5] |
| Pyrazole-based chalcones | MCF-7 (Breast) | 42.6 | [6] |
| Pyrazole-based chalcones | PACA2 (Pancreatic) | 27.6 | [6] |
| Pyrazole-based hydrazones | PC-3 (Prostate) | 1.22 - 1.24 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of anticancer agents derived from this compound.
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of pyrazole derivatives, which can be adapted for the synthesis of this compound and its analogs.
Materials:
-
Appropriate β-diketone precursor
-
Hydrazine hydrate or substituted hydrazine
-
Ethanol
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve the β-diketone precursor in ethanol in a round-bottom flask.
-
Add a molar equivalent of hydrazine hydrate or a substituted hydrazine to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the desired pyrazole derivative.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[8][9]
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
This assay is used to detect and quantify apoptosis by using Annexin V-FITC to identify the externalization of phosphatidylserine and propidium iodide (PI) to identify dead cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).[8][10]
Signaling Pathways and Mechanisms of Action
Derivatives of this compound have been shown to exert their anticancer effects through the inhibition of key signaling pathways involved in cell cycle regulation, proliferation, and angiogenesis.
Kinase Inhibition
A primary mechanism of action for many pyrazole derivatives is the inhibition of protein kinases. These enzymes play a crucial role in signal transduction pathways that are often dysregulated in cancer.
-
Aurora Kinases: These are serine/threonine kinases that are essential for mitotic progression. Their inhibition by pyrazole derivatives can lead to defects in chromosome segregation and ultimately, apoptosis.[1]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. Inhibition of CDKs by pyrazole derivatives can cause cell cycle arrest, preventing cancer cells from proliferating.[2][11][12]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are tyrosine kinases that play a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFRs can starve tumors and inhibit their growth and metastasis.[3][4][7]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is another tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. Pyrazole derivatives have been developed as EGFR inhibitors.[4]
Induction of Apoptosis
Many pyrazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][10][13]
Visualizations
The following diagrams illustrate key concepts related to the use of this compound derivatives in anticancer research.
Caption: Workflow for developing anticancer agents from the core scaffold.
Caption: Inhibition of key protein kinases by pyrazole derivatives.
Caption: Apoptosis induction pathways activated by pyrazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various agrochemicals. Its pyrazole core is a recognized pharmacophore in many commercially successful herbicides, fungicides, and insecticides. The presence of a 4-fluorophenyl group at the 3-position can significantly influence the biological activity of the resulting derivatives. These application notes provide an overview of the potential agricultural applications of this compound, detailed experimental protocols for its synthesis and biological evaluation, and a summary of the known modes of action for this class of compounds.
Agricultural Applications
While specific quantitative bioactivity data for this compound is not extensively available in public literature, its derivatives have shown significant promise in the following agricultural sectors:
-
Herbicidal Activity: Pyrazole-containing compounds are known to act as potent herbicides.[1] Derivatives of pyrazole carboxylic acids have been shown to inhibit critical plant enzymes, leading to weed death. The core structure of this compound is a key building block for the synthesis of such herbicidal molecules.[2][3]
-
Fungicidal Activity: Many pyrazole carboxamide derivatives are potent fungicides, primarily acting as succinate dehydrogenase inhibitors (SDHIs).[4][5][6] These compounds disrupt the mitochondrial respiratory chain in fungi, leading to a cessation of growth and eventual cell death.[4][6] The title compound is a crucial precursor for creating libraries of these fungicidal amides.
-
Insecticidal Activity: Phenylpyrazole derivatives, most notably fipronil, are broad-spectrum insecticides.[7][8][9] They act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, disrupting the central nervous system of insects.[7][9] this compound can be used to synthesize novel insecticidal compounds with potentially improved properties.
Data Presentation
Table 1: Herbicidal Activity of Related Pyrazole Derivatives
| Compound/Derivative | Target Weed | Bioassay Type | Activity Metric | Value | Reference |
| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids | Arabidopsis thaliana | Root growth inhibition | IC50 | As low as 45 times lower than halauxifen-methyl | [3] |
| Pyrazole Benzophenones | Barnyard grass | Post-emergence | Herbicidal Activity | Good activity at 0.05 mmol/m² | [10] |
| Pyrazole Sulfonamides | Arabidopsis thaliana | ALS Inhibition | Enzyme Inhibition | Potent Inhibition | [11] |
Table 2: Fungicidal Activity of Related Pyrazole Carboxamide Derivatives
| Compound/Derivative | Target Fungi | Bioassay Type | Activity Metric | Value | Reference |
| N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Rhizoctonia solani | Mycelial Growth | EC50 | 0.022 mg/L | [12] |
| Pyrazole-4-carboxamides | Rhizoctonia solani | Mycelial Growth | EC50 | 1.1 µg/mL | [11] |
| Pyrazole amides | Valsa mali | Mycelial Growth | EC50 | 13.49 mg/L | [13] |
Table 3: Insecticidal Activity of Related Phenylpyrazole Derivatives
| Compound/Derivative | Target Insect | Bioassay Type | Activity Metric | Value | Reference |
| Phenylpyrazole Inner Salts | Diamondback moth (Plutella xylostella) | Larval Mortality | - | Moderate to high activity | [8] |
| Phenylpyrazole Esterified Derivatives | Diamondback moth (Plutella xylostella) | Larval Mortality | - | 2-2.5 times higher than fipronil | [14] |
| Phenylpyrazole analogues | Tetranychus cinnabarinus | Larval Mortality | LC50 | 0.58-0.91 mg/L | [15] |
| Phenylpyrazole analogues | Plutella xylostella | Larval Mortality | LC50 | 0.29 mg/L | [15] |
| Phenylpyrazole analogues | Myzus persicae | Larval Mortality | LC50 | 3.10 mg/L | [15] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of 3-aryl-pyrazole-4-carboxylic acids.
Step 1: Synthesis of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
-
Vilsmeier-Haack Reagent Preparation: In a fume hood, slowly add phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with constant stirring.
-
Reaction with Hydrazone: Prepare a solution of 4-fluoroacetophenone hydrazone in DMF.
-
Slowly add the hydrazone solution to the Vilsmeier-Haack reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction by TLC.
-
Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated product, 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and dried.
Step 2: Oxidation to Carboxylic Acid
-
Dissolution: Suspend the 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde in a suitable solvent such as aqueous acetone or tert-butanol.
-
Oxidation: While stirring vigorously, add a solution of potassium permanganate (KMnO₄) dropwise at a temperature maintained between 10-20 °C.
-
Continue stirring at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction.
-
Work-up: Filter the reaction mixture to remove manganese dioxide (MnO₂).
-
Acidify the filtrate with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product, this compound, by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol/water.
Herbicidal Activity Bioassay: Root Growth Inhibition
-
Preparation of Test Solutions: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare a series of dilutions in distilled water or a nutrient solution.
-
Assay Setup: Place seeds of a model plant (e.g., Arabidopsis thaliana) or a target weed species on agar plates or filter paper moistened with the test solutions.
-
Incubation: Incubate the plates/dishes in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for a specified period (e.g., 7-14 days).
-
Data Collection: Measure the root length of the seedlings.
-
Analysis: Calculate the percentage of root growth inhibition compared to a solvent-only control. Determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth).[16]
Fungicidal Activity Bioassay: Mycelial Growth Inhibition
-
Preparation of Media: Prepare potato dextrose agar (PDA) and amend it with various concentrations of this compound dissolved in a minimal amount of a suitable solvent.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of the amended PDA plates.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (without the test compound) reaches the edge of the plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth).[12]
Visualizations
Diagrams of Potential Modes of Action and Experimental Workflows
Caption: Synthetic workflow for this compound.
Caption: Workflow for herbicidal root growth inhibition bioassay.
Caption: Workflow for fungicidal mycelial growth inhibition bioassay.
Caption: Putative fungicidal mode of action via SDH inhibition.
Caption: Putative herbicidal mode of action via HPPD inhibition.
Caption: Putative insecticidal mode of action via GABA receptor antagonism.
References
- 1. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Efficacy Testing of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive experimental framework for evaluating the therapeutic efficacy of the novel compound, 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.[1][2][3][4] This document outlines detailed protocols for a tiered approach, beginning with in vitro characterization of the compound's activity on a cellular level and progressing to in vivo assessment of its anti-tumorigenic potential in a preclinical animal model.
The experimental design focuses on determining the compound's cytotoxic and apoptotic effects on cancer cell lines, elucidating its potential mechanism of action through protein expression analysis, and evaluating its overall efficacy in a tumor xenograft model.
In Vitro Efficacy Assessment
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The concentration of the dissolved formazan is directly proportional to the number of viable cells.[6][7]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[7][8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7][9] Measure the absorbance at 570-590 nm using a microplate reader.[7][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation:
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC50 (µM) |
Apoptosis Induction: Annexin V-FITC/PI Staining
Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis. In early apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[10][11]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[10][12]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[10] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[10][11]
Data Presentation:
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (24h) | |||
| Compound (IC50, 24h) | |||
| Vehicle Control (48h) | |||
| Compound (IC50, 48h) |
Mechanism of Action: Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample.[13] This can be used to investigate the effect of this compound on key signaling pathways involved in cell proliferation and apoptosis, such as the PI3K/Akt or MAPK pathways.[2][3]
Protocol:
-
Protein Extraction: Treat cells with the test compound at its IC50 concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein per sample by SDS-PAGE.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16][17]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14][17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation:
| Protein Target | Vehicle Control (Relative Density) | Compound (IC50) (Relative Density) | Fold Change |
| p-Akt | |||
| Akt | |||
| p-ERK | |||
| ERK | |||
| Bcl-2 | |||
| Bax | |||
| Cleaved Caspase-3 |
In Vivo Efficacy Assessment
Xenograft Tumor Model
Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a cornerstone for the preclinical evaluation of novel anticancer agents.[18][19][20] These models allow for the assessment of a compound's in vivo efficacy, toxicity, and pharmacokinetic/pharmacodynamic properties.[18][20]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).[20]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[20]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses. The control group should receive the vehicle.
-
Efficacy Evaluation: Measure tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Toxicity Assessment: Monitor the animals for any signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day X | Average Tumor Weight (g) at Endpoint | Average Body Weight Change (%) |
| Vehicle Control | |||
| Compound (Dose 1) | |||
| Compound (Dose 2) | |||
| Positive Control |
Visualizations
Caption: Overall experimental workflow for efficacy testing.
Caption: Hypothesized apoptotic signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. reprocell.com [reprocell.com]
- 17. 西方墨點法 (Western Blotting) 概述:基本原理與步驟 | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. Xenograft Models - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Functionalization of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a valuable synthetic intermediate in medicinal chemistry and drug discovery. The pyrazole scaffold is a common motif in a wide range of biologically active compounds, exhibiting activities such as antifungal and cyclooxygenase (COX) inhibition. The functionalization of the carboxylic acid group at the 4-position of this pyrazole derivative opens up a vast chemical space for the synthesis of novel amides, esters, and alcohols, which can be further evaluated as potential therapeutic agents. This document provides detailed protocols for the conversion of this compound into its corresponding amides, esters, and primary alcohol, along with representative data and experimental workflows.
Amide Bond Formation via Acid Chloride
A reliable two-step method to form amides is through the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with a desired amine.
Protocol 1.1: Synthesis of 3-(4-fluorophenyl)-1H-pyrazole-4-carbonyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Schlenk line or nitrogen atmosphere setup
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess reagent under reduced pressure using a rotary evaporator.
-
The resulting crude 3-(4-fluorophenyl)-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.
Protocol 1.2: Amide Synthesis from Acid Chloride
Materials:
-
3-(4-fluorophenyl)-1H-pyrazole-4-carbonyl chloride
-
Primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 3-(4-fluorophenyl)-1H-pyrazole-4-carbonyl chloride in anhydrous DCM.
-
Cool the solution to 0 °C and add the desired amine (1.0-1.2 eq) followed by the dropwise addition of TEA or DIPEA (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Data Summary for Amide Formation via Acid Chloride:
| Amine Substrate | Solvent | Base | Reaction Time (h) | Yield (%) |
| Aniline | DCM | TEA | 4 | 85-95 |
| Benzylamine | DCM | DIPEA | 6 | 80-90 |
| Morpholine | DCM | TEA | 3 | 90-98 |
Direct Amide Coupling using Coupling Agents
Direct coupling of the carboxylic acid with an amine using a coupling agent is a widely used one-pot method that avoids the isolation of the reactive acid chloride.
Protocol 2.1: HATU-Mediated Amide Coupling
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2.2: EDC/HOBt-Mediated Amide Coupling
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up and purify the product as described in Protocol 2.1.
Data Summary for Direct Amide Coupling:
| Coupling Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| HATU | DIPEA | DMF | 1-4 | 80-95 |
| EDC/HOBt | DIPEA | DCM | 12-24 | 75-90 |
Esterification
Protocol 3.1: Fischer Esterification
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol; used as solvent)
-
Concentrated Sulfuric acid (H₂SO₄) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend or dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and maintain for 4-24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ester. Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Summary for Fischer Esterification:
| Alcohol | Catalyst | Reaction Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Methanol | H₂SO₄ | 12 | 70-85 | | Ethanol | H₂SO₄ | 16 | 75-90 |
Reduction to Primary Alcohol
Protocol 4.1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite, washing the filter cake with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude alcohol, which can be purified by column chromatography.
Data Summary for Reduction to Alcohol:
| Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | LiAlH₄ | THF | 4-8 | 60-75 |
Experimental Workflow Diagrams
Application Notes & Protocols for the Quantification of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a detailed, validated analytical method for the quantitative determination of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid in human plasma. The method utilizes a robust sample preparation procedure involving protein precipitation followed by liquid-liquid extraction and subsequent analysis by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Bioanalysis is crucial for evaluating bioequivalence, pharmacokinetics, and toxicokinetics of drug candidates.[1][2] This method is designed to be sensitive, selective, and reproducible for supporting preclinical and clinical studies.[1][2]
The protocol herein outlines all necessary steps from sample handling to data analysis and includes comprehensive validation data to demonstrate the method's reliability in accordance with regulatory guidelines.
Method Overview & Workflow
The analytical workflow begins with the extraction of this compound and an internal standard (IS) from a plasma sample. This is achieved through protein precipitation with acetonitrile, followed by liquid-liquid extraction to remove endogenous interferences. The resulting clean extract is then injected into an LC-MS/MS system for separation and quantification.
Caption: Overall experimental workflow from sample preparation to data analysis.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (Reference Standard, >99% purity)
-
Internal Standard (IS): this compound-¹³C₆ (Isotopically labeled standard, >99% purity)
-
Solvents: Acetonitrile (HPLC grade), Ethyl Acetate (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant)
Stock and Working Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte reference standard and dissolve in 10 mL of methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh 1 mg of the IS and dissolve in 1 mL of methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.
Sample Preparation Protocol
This protocol employs protein precipitation followed by liquid-liquid extraction to ensure high recovery and removal of matrix components.[3]
Caption: Step-by-step diagram of the sample preparation procedure.
-
Pipette 100 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (100 ng/mL) to all tubes except for the blank matrix.
-
Add 400 µL of acetonitrile to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Add 1 mL of ethyl acetate (acidified with 0.1% formic acid) to the supernatant.
-
Vortex for 5 minutes to facilitate liquid-liquid extraction.
-
Centrifuge at 5,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase A and B (50:50, v/v).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Setting |
|---|---|
| System | UPLC System |
| Column | C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 10% B to 95% B over 3.0 min, hold for 1.0 min, return to 10% B |
| Run Time | 5.0 minutes |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Setting |
|---|---|
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Analyte) | m/z 205.1 → 161.1 |
| MRM Transition (IS) | m/z 211.1 → 167.1 |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
Method Validation
The method was fully validated according to established bioanalytical method validation guidelines.[1][4] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Caption: Key parameters assessed during bioanalytical method validation.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. The Lower Limit of Quantification (LLOQ) was established at 1.0 ng/mL.
| Parameter | Value |
| Calibration Range | 1.0 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.998 |
| LLOQ | 1.0 ng/mL |
| ULOQ | 1000 ng/mL |
Accuracy and Precision
Accuracy and precision were determined by analyzing QC samples at three concentration levels on three different days.[4][5] The acceptance criteria are an accuracy within ±15% (±20% at LLOQ) of the nominal value and a precision (%CV) of ≤15% (≤20% at LLOQ).[4]
| QC Level | Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |
| LQC | 3.0 | 104.5 | 6.8 | 102.1 | 8.2 |
| MQC | 80.0 | 98.2 | 4.5 | 99.5 | 5.9 |
| HQC | 800.0 | 101.3 | 3.1 | 100.8 | 4.3 |
Recovery and Matrix Effect
The extraction recovery was consistent and reproducible across all QC levels. The matrix effect was minimal, indicating the sample cleanup procedure was effective at removing interfering endogenous components.
| QC Level | Conc. (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 3.0 | 88.2 | 96.5 |
| MQC | 80.0 | 91.5 | 98.1 |
| HQC | 800.0 | 90.7 | 97.4 |
Stability
The stability of the analyte was evaluated under various conditions to ensure sample integrity during handling and storage. The results confirm that the analyte is stable under the tested conditions.
| Stability Test | Condition | Duration | Mean Stability (%) |
| Short-Term (Bench-Top) | Room Temperature | 8 hours | 97.2 |
| Long-Term | -80°C | 90 days | 98.5 |
| Freeze-Thaw | -80°C to RT | 3 cycles | 95.8 |
| Post-Preparative | Autosampler (10°C) | 24 hours | 101.3 |
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The validation results demonstrate that the method meets the stringent requirements for bioanalytical assays and is suitable for use in pharmacokinetic and other clinical studies. The detailed protocols and performance data presented in these application notes should enable straightforward implementation in a laboratory setting.
References
Application Notes and Protocols for 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the biological activity of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. This compound and its derivatives have been investigated for various therapeutic applications, including as anti-inflammatory, anticancer, and enzyme-inhibiting agents.[1][2][3][4]
Summary of Quantitative Data
The following table summarizes the in vitro biological activities of various pyrazole-4-carboxylic acid derivatives, providing a comparative basis for the evaluation of this compound.
| Compound ID | Assay Type | Target/Cell Line | Activity (IC50/Ki/GI50) | Reference |
| 16c | Enzyme Inhibition | Xanthine Oxidoreductase (XOR) | 5.7 nM (IC50) | [5] |
| 16d | Enzyme Inhibition | Xanthine Oxidoreductase (XOR) | 5.7 nM (IC50) | [5] |
| 16f | Enzyme Inhibition | Xanthine Oxidoreductase (XOR) | 4.2 nM (IC50) | [5] |
| 7a | Cell-based (Antiproliferative) | HepG2 (Human Liver Carcinoma) | 6.1 ± 1.9 µM (IC50) | [6][7] |
| 7b | Cell-based (Antiproliferative) | HepG2 (Human Liver Carcinoma) | 7.9 ± 1.9 µM (IC50) | [6][7] |
| 10h | Enzyme Inhibition | FGFR1 | 46 nM (IC50) | [8] |
| 10h | Enzyme Inhibition | FGFR2 | 41 nM (IC50) | [8] |
| 10h | Enzyme Inhibition | FGFR3 | 99 nM (IC50) | [8] |
| 10h | Cell-based (Antiproliferative) | NCI-H520 (Human Lung Cancer) | 19 nM (IC50) | [8] |
| 10h | Cell-based (Antiproliferative) | SNU-16 (Human Gastric Cancer) | 59 nM (IC50) | [8] |
| 10h | Cell-based (Antiproliferative) | KATO III (Human Gastric Cancer) | 73 nM (IC50) | [8] |
| 4g | Receptor Binding | Nicotinic Acid Receptor | 0.072 µM (Ki) | [9] |
| 4q | Receptor Binding | Nicotinic Acid Receptor | Not specified, partial agonist | [9] |
| SCU2028 | Antifungal | Rhizoctonia solani | 7.48 mg L-1 (IC50) | [10] |
| 1f | Cell-based (Antiproliferative) | HCT-116 (Human Colon Cancer) | 0.39 µM (GI50) | [11] |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is adapted from a generalized method for determining the COX inhibitory activity of pyrazole compounds.[12]
Objective: To determine the IC50 value of this compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human)
-
COX Assay Buffer
-
COX Probe (fluorogenic substrate)
-
COX Cofactor solution
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO.
-
Assay Reaction Mixture: In each well of a 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe.
-
Addition of Test Compound: Add the diluted test compound to the respective wells. Include wells with DMSO only as a negative control and wells with a known inhibitor as a positive control.
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells.
-
Incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[12]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence is proportional to the COX activity.[12]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Workflow for the in vitro COX inhibition assay.
Cell-Based Antiproliferative Assay (MTT Assay)
This protocol is a general procedure for assessing the cytotoxic or antiproliferative effects of a compound on cancer cell lines.[6][7]
Objective: To determine the GI50 (Growth Inhibition 50%) or IC50 (Inhibitory Concentration 50%) of this compound on a selected cancer cell line.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (test compound)
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well clear flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[6][7]
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the GI50 or IC50 value.
Caption: Experimental workflow for the MTT antiproliferative assay.
Potential Signaling Pathway
Based on the activities of similar pyrazole derivatives, this compound could potentially inhibit the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in cancer.[8]
Caption: Potential inhibition of the FGFR signaling pathway.
References
- 1. National Museum of Natural History | 360 Virtual Tour [nmnh.nationalmuseum.gov.ph]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole derivatives as partial agonists for the nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. benchchem.com [benchchem.com]
- 13. Novel 3,19-(N-Phenyl-3-(4-fluorophenyl)-pyrazole) Acetal of Andrographolide Promotes Cell Cycle Arrest and Apoptosis in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why is the yield of my this compound consistently low?
A1: Low yields can arise from several factors throughout the synthetic sequence. Here are common causes and troubleshooting strategies:
-
Incomplete Initial Condensation: The formation of the hydrazone from 4-fluoroacetophenone may be inefficient.
-
Troubleshooting: Ensure equimolar or a slight excess of hydrazine is used. The reaction is often catalyzed by a small amount of acid (e.g., acetic acid). Monitor the reaction by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting ketone.
-
-
Suboptimal Vilsmeier-Haack Reaction: The formylation of the pyrazole ring is a critical step that can be sensitive to reaction conditions.[1][2]
-
Troubleshooting: The temperature of this reaction is crucial; it is often performed at low temperatures initially, followed by heating.[1] Ensure the Vilsmeier reagent is freshly prepared or used from a reliable source. The molar ratio of the reagent to the substrate is also important and may need optimization.
-
-
Inefficient Oxidation: The final oxidation of the pyrazole-4-carbaldehyde to the carboxylic acid might not go to completion.
-
Troubleshooting: The choice of oxidizing agent (e.g., potassium permanganate, sodium hypochlorite) and reaction conditions (temperature, pH) can significantly impact the yield.[3][4] Ensure vigorous stirring, especially if the reaction is heterogeneous. Monitor the disappearance of the aldehyde by TLC.
-
-
Side Reactions: Formation of byproducts can significantly lower the yield of the desired product.
-
Troubleshooting: The Vilsmeier-Haack reaction can sometimes lead to the formation of chlorinated byproducts if not controlled properly.[5] Maintaining the recommended temperature profile is critical. During oxidation, over-oxidation or side reactions with other parts of the molecule can occur if the conditions are too harsh.
-
Q2: I am observing multiple spots on my TLC plate after the Vilsmeier-Haack reaction. What are these impurities?
A2: The presence of multiple spots indicates a mixture of products. Common impurities after the Vilsmeier-Haack formylation include:
-
Unreacted Starting Material: If the reaction did not go to completion, you would see the starting hydrazone.
-
Regioisomers: While formylation is expected at the 4-position of the pyrazole ring, small amounts of other isomers might form under certain conditions.
-
Side Products from the Vilsmeier Reagent: The Vilsmeier reagent itself can generate impurities if not handled correctly.
Troubleshooting:
-
Optimize reaction time and temperature to drive the reaction to completion.
-
Purify the crude product by column chromatography before proceeding to the next step.
Q3: My final product is difficult to purify. What is the best method for purification?
A3: this compound is a crystalline solid, and recrystallization is a common and effective purification method.[6][7]
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of carboxylic acids include ethanol, methanol, acetic acid, or mixtures with water.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If colored impurities are present, you can treat the hot solution with activated charcoal and then filter it hot.[7]
-
Allow the solution to cool slowly to room temperature to allow for crystal formation.
-
Further cooling in an ice bath can maximize the recovery of the purified product.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove any remaining impurities.[6]
-
Dry the crystals thoroughly.
-
If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel can be employed. A polar eluent system, such as a mixture of ethyl acetate and hexane with a small amount of acetic acid, is often effective for purifying carboxylic acids.
Data Presentation
Table 1: Optimization of Vilsmeier-Haack Reaction Conditions (Representative Data)
| Entry | Molar Ratio (Substrate:POCl₃:DMF) | Temperature (°C) | Reaction Time (h) | Yield of Aldehyde (%) |
| 1 | 1:1.5:3 | 0 to 70 | 5 | 75 |
| 2 | 1:2:4 | 0 to 70 | 5 | 85 |
| 3 | 1:2:4 | 0 to 90 | 3 | 82 |
| 4 | 1:2.5:5 | 0 to 70 | 6 | 88 |
Table 2: Comparison of Oxidizing Agents for the Final Step (Representative Data)
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Carboxylic Acid (%) |
| 1 | KMnO₄ | Acetone/Water | 25-50 | 4 | 80 |
| 2 | NaClO | Methanol/Water | 10-15 | 3 | 95 |
| 3 | Jones Reagent | Acetone | 0-25 | 2 | 75 |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
This protocol involves two main steps: the formation of the hydrazone and the subsequent Vilsmeier-Haack formylation.
Step 1: Synthesis of 1-(4-fluorophenyl)ethanone hydrazone
-
To a solution of 4-fluoroacetophenone (10 mmol) in ethanol (50 mL), add hydrazine hydrate (12 mmol) and a catalytic amount of glacial acetic acid (0.1 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude hydrazone is typically used in the next step without further purification.
Step 2: Vilsmeier-Haack Formylation
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 20 mmol) dropwise to ice-cold N,N-dimethylformamide (DMF, 40 mmol) with stirring.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes.
-
Add a solution of the crude 1-(4-fluorophenyl)ethanone hydrazone (10 mmol) in DMF (10 mL) dropwise to the Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat at 70°C for 5-6 hours.[1]
-
Cool the reaction mixture and pour it into crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde can be purified by recrystallization from ethanol or by column chromatography.
Protocol 2: Oxidation to this compound
-
Dissolve 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (5 mmol) in a mixture of methanol (50 mL) and water (20 mL).
-
Cool the solution to 10-15°C in an ice bath.
-
Slowly add a 10% aqueous solution of sodium hypochlorite (NaClO, 10 mmol) dropwise, maintaining the temperature below 15°C.[3]
-
After the addition, stir the reaction mixture at room temperature for 3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench any excess oxidant by adding a small amount of sodium sulfite.
-
Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.
-
The precipitated white solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
-
The product can be further purified by recrystallization.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. WO2017054112A1 - Method of preparing 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
stability issues of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid in solution
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid in solution. Researchers, scientists, and drug development professionals can use this resource to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a pyrazole derivative and a carboxylic acid, the molecule's stability is susceptible to conditions that can promote hydrolysis, decarboxylation, or oxidation.[1][2][3][4]
Q2: How does pH impact the stability of the compound in aqueous solutions?
A2: The pH of an aqueous solution is a critical factor. In strongly acidic or basic conditions, the compound may be susceptible to hydrolysis or other degradation pathways. The carboxylic acid group's ionization state will change with pH, which can affect both solubility and stability. It is advisable to determine the pKa of the carboxylic acid to understand its ionization behavior and choose appropriate pH ranges for your experiments.
Q3: Is this compound sensitive to light?
A3: Many heterocyclic compounds, including pyrazoles, can exhibit photosensitivity. Exposure to UV or even high-intensity visible light can potentially lead to photodegradation.[2] It is recommended to handle solutions of this compound in amber vials or under low-light conditions to minimize the risk of photolytic degradation. A photostability study as part of a forced degradation protocol can quantify this sensitivity.[1][2]
Q4: What is the recommended storage condition for solutions of this compound?
A4: For short-term storage, it is recommended to keep solutions at 2-8°C in tightly sealed containers, protected from light. For long-term storage, freezing the solution at -20°C or -80°C is advisable. However, it is crucial to perform freeze-thaw stability studies to ensure the compound does not degrade or precipitate upon repeated temperature cycling.
Q5: Can I anticipate the potential degradation products of this compound?
A5: While specific degradation products can only be confirmed through experimental analysis (e.g., LC-MS), potential degradation pathways for pyrazole carboxylic acids could include decarboxylation of the carboxylic acid group, particularly at elevated temperatures, or oxidative cleavage of the pyrazole ring under strong oxidizing conditions. Forced degradation studies are designed to identify these likely degradation products.[1][3][4]
Troubleshooting Guide
Issue 1: My compound is precipitating out of solution.
-
Question: I dissolved this compound in an aqueous buffer, but it precipitated over time. What could be the cause?
-
Answer: Precipitation can occur due to several reasons:
-
pH and pKa: The solubility of carboxylic acids is highly pH-dependent. The compound is likely less soluble at a pH below its pKa, where it is in its neutral, less polar form. Ensure the pH of your buffer is at least 1-2 units above the pKa to maintain the compound in its more soluble ionized (carboxylate) form.
-
Solvent Choice: If working with high concentrations, a co-solvent such as DMSO, DMF, or ethanol may be necessary to maintain solubility in aqueous buffers. However, be mindful that organic solvents can also affect stability.
-
Temperature: Changes in temperature can affect solubility. If the solution was prepared at a higher temperature, the compound might precipitate upon cooling to room temperature or during refrigerated storage.
-
Issue 2: I am observing degradation of the compound in my stored solutions.
-
Question: My analytical results show a decrease in the concentration of the parent compound and the appearance of new peaks over time. How can I prevent this?
-
Answer: This indicates chemical instability. Consider the following troubleshooting steps:
-
Review Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light. Use amber vials to minimize light exposure.[2]
-
De-gas Solvents: If you suspect oxidative degradation, de-gassing your solvents before use can help. You can also consider adding an antioxidant if it does not interfere with your downstream experiments.
-
pH of the Solution: Extreme pH values can accelerate degradation.[1] Prepare your solutions in a buffer that is close to neutral pH, unless your experimental conditions require otherwise. Perform a pH-stability profile to identify the optimal pH range for stability.
-
Issue 3: My experimental results are inconsistent.
-
Question: I am getting variable results in my biological or chemical assays using this compound. Could this be related to stability issues?
-
Answer: Yes, inconsistent results are often a sign of compound instability.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of the compound immediately before use. If you must use stock solutions, ensure their stability over the intended period of use has been verified.
-
Perform a Stability Check: Analyze a sample of your stock solution by a stability-indicating method (e.g., HPLC) before each experiment to confirm the concentration and purity of the active compound.
-
Consider Freeze-Thaw Cycles: If you are using frozen stock solutions, minimize the number of freeze-thaw cycles, as this can lead to degradation or changes in concentration due to precipitation. Aliquoting the stock solution into single-use vials is highly recommended.
-
Data Presentation
The following table summarizes illustrative quantitative data from a hypothetical forced degradation study on this compound. This data is for exemplary purposes to demonstrate expected outcomes.
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 8.5% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | 15.2% | 3 |
| Oxidation | 3% H₂O₂ | 8 hours | Room Temp | 12.8% | 4 |
| Thermal | Solid State | 48 hours | 80°C | 3.1% | 1 |
| Photolytic | Solution (in Quartz) | 24 hours | Room Temp | 6.7% | 2 |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.[1][2][3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[2]
2. Stress Conditions:
-
Acid Hydrolysis:
- Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
- Incubate the solution at 60°C.
- Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).
- Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis:
- Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
- Incubate at 60°C.
- Withdraw samples at time points (e.g., 1, 2, 4, 8 hours).
- Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation:
- Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
- Keep the solution at room temperature, protected from light.
- Withdraw samples at time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation:
- Place a known amount of the solid compound in a vial and heat it in an oven at 80°C.
- At specified time points (e.g., 24, 48 hours), withdraw a sample, dissolve it in the initial solvent to the target concentration, and analyze.
-
Photolytic Degradation:
- Prepare a solution of the compound in a transparent vial (e.g., quartz).
- Expose the solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).[2]
- Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
- Withdraw samples at appropriate time intervals for analysis.
3. Sample Analysis:
-
Analyze all stressed and control samples using a stability-indicating HPLC method (e.g., a C18 column with a gradient mobile phase of acetonitrile and water with 0.1% formic acid).
-
Use a photodiode array (PDA) detector to monitor the parent peak and any degradation products.
-
Quantify the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
Visualizations
Caption: Workflow for assessing the stability of a compound in solution.
Caption: Troubleshooting workflow for unexpected sample degradation.
References
troubleshooting unexpected side reactions in the synthesis of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
Troubleshooting Guide
This guide addresses common unexpected side reactions and experimental issues encountered during the synthesis, which typically proceeds via a two-step process: (1) Vilsmeier-Haack formylation of a 4-fluoroacetophenone hydrazone intermediate to yield 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, and (2) subsequent oxidation to the final carboxylic acid.
Issue 1: Low or No Yield of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Step)
Symptoms:
-
Thin-Layer Chromatography (TLC) analysis shows a significant amount of unreacted hydrazone starting material.
-
The isolated yield of the pyrazole-4-carbaldehyde is significantly lower than expected.
-
Formation of a dark, tarry residue in the reaction flask.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Expected Outcome |
| Inactive Vilsmeier Reagent | Ensure phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are fresh and anhydrous. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[1] | A properly prepared Vilsmeier reagent is a white, viscous substance. Using a fresh reagent should lead to the consumption of the starting hydrazone. |
| Incomplete Reaction | Increase the reaction time or gradually raise the temperature (e.g., to 70-80 °C) while monitoring the reaction progress by TLC.[1] For less reactive substrates, a larger excess of the Vilsmeier reagent may be necessary.[1] | The starting material spot on the TLC plate should diminish, and the product spot should intensify. |
| Reaction Overheating | The Vilsmeier-Haack reaction is exothermic. Maintain strict temperature control, especially during the addition of the hydrazone to the Vilsmeier reagent, by using an ice bath.[1] | Controlled temperature prevents the formation of tarry residues resulting from polymerization and decomposition of reactants. |
| Impure Starting Materials | Use high-purity 4-fluoroacetophenone and hydrazine, as well as anhydrous solvents. Impurities can lead to unwanted side reactions. | A cleaner reaction profile with fewer side products and improved yield of the desired aldehyde. |
Issue 2: Formation of Multiple Products in the Vilsmeier-Haack Step
Symptoms:
-
TLC analysis reveals multiple spots in addition to the desired product.
-
NMR spectrum of the crude product shows multiple sets of peaks, indicating the presence of isomers or byproducts.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Potential Side Product(s) |
| Formation of Regioisomers | When using unsymmetrical hydrazines, the formation of regioisomers is a common issue.[1] The choice of solvent can influence regioselectivity. Aprotic solvents with strong dipole moments (e.g., DMAc, DMF) can improve the regioselectivity. | 5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde. |
| Incomplete Cyclization/Aromatization | The reaction may stall at the pyrazoline intermediate stage. Prolonging the reaction time or increasing the temperature can promote complete aromatization to the pyrazole. | Pyrazoline intermediates. |
| Hydroxymethylation | Prolonged heating of DMF can generate small amounts of formaldehyde, leading to hydroxymethylation of the pyrazole ring as a side reaction. | 5-chloro-1-phenyl-3-propyl-1H-pyrazole hydroxymethylated byproduct.[2] |
| Formation of Colored Impurities | The reaction mixture turning yellow or red can be due to the decomposition of the hydrazine starting material or oxidation of intermediates.[1] | Colored impurities arising from hydrazine decomposition. |
Issue 3: Complications During the Oxidation of Pyrazole-4-carbaldehyde to Carboxylic Acid
Symptoms:
-
Incomplete conversion of the aldehyde to the carboxylic acid.
-
Formation of over-oxidation or degradation byproducts.
-
Difficult isolation of the final product.
Possible Causes and Solutions:
| Oxidizing Agent | Common Issues | Recommended Solutions |
| Potassium Permanganate (KMnO₄) | Can be a strong oxidant, potentially leading to over-oxidation or degradation of the pyrazole ring if not controlled. The formation of manganese dioxide (MnO₂) can complicate product isolation.[3] | Perform the reaction at controlled, low temperatures. Use a continuous flow process with ultrasound to prevent MnO₂ clogging.[4] |
| Hydrogen Peroxide (H₂O₂) | The reaction can be slow or incomplete. | Use a catalyst, such as vanadium compounds (e.g., VO(acac)₂), to improve the efficiency and selectivity of the oxidation.[5][6] |
| Oxone | A mild and efficient alternative, but reaction conditions may need optimization for the specific substrate.[6] | Monitor the reaction by TLC to determine the optimal reaction time and stoichiometry. |
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction is not working, and the starting hydrazone is recovered. What is the most likely cause?
A1: The most probable cause is an inactive Vilsmeier reagent. This reagent is highly sensitive to moisture. Ensure that your DMF and POCl₃ are anhydrous and that the reagent is prepared at a low temperature (0-5 °C) and used immediately.[1] All glassware should be thoroughly dried before use.
Q2: I am observing two spots on my TLC that seem to be isomers of the desired pyrazole-4-carbaldehyde. How can I improve the regioselectivity?
A2: The formation of regioisomers is a known challenge in pyrazole synthesis with unsymmetrical precursors. The regioselectivity can be influenced by the solvent and the nature of the hydrazine. Using aprotic solvents like N,N-dimethylacetamide (DMAc) or DMF can enhance the formation of a single regioisomer.[7] The use of hydrazine hydrochloride versus free hydrazine can also direct the regioselectivity of the cyclization.
Q3: The oxidation of my pyrazole-4-carbaldehyde with KMnO₄ is giving a low yield and a messy crude product. What are my alternatives?
A3: If KMnO₄ is proving to be too harsh, consider using a milder oxidizing agent. A catalytic amount of a vanadium compound, such as VO(acac)₂, with hydrogen peroxide as the oxidant has been shown to be efficient and selective for the oxidation of pyrazole-4-aldehydes to their corresponding carboxylic acids.[5][6] Oxone is another effective and mild alternative.[6]
Q4: My final product, this compound, is difficult to purify. What purification techniques are recommended?
A4: The crude product can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[1] If recrystallization is insufficient, column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate) can be employed.
Q5: Are there any specific safety precautions for the Vilsmeier-Haack reaction?
A5: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The quenching of the reaction mixture with ice water should be done slowly and carefully to control the exothermic reaction.
Experimental Protocols
Protocol 1: Synthesis of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
This is an adapted general protocol and may require optimization.
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0-5 °C for 30 minutes. A white, viscous Vilsmeier reagent should form.[1]
-
Formylation Reaction: Dissolve the 4-fluoroacetophenone hydrazone (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.[7]
-
Monitoring: Monitor the progress of the reaction by TLC until the starting hydrazone is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Oxidation of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde to Carboxylic Acid
This protocol uses a vanadium-catalyzed oxidation with H₂O₂ as an example.
-
Reaction Setup: In a round-bottom flask, dissolve the 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as acetonitrile or acetic acid.
-
Addition of Reagents: Add a catalytic amount of VO(acac)₂ (e.g., 5 mol%). To this mixture, add 30% hydrogen peroxide (H₂O₂) dropwise at room temperature.[5][6]
-
Reaction and Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC until the starting aldehyde has been completely consumed.
-
Work-up: Once the reaction is complete, quench any remaining peroxide by adding a saturated solution of sodium sulfite. Acidify the mixture with dilute HCl to precipitate the carboxylic acid.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 4. Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
optimizing reaction conditions for the amidation of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the amidation of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the amidation of this compound in a question-and-answer format.
Q1: Why is my amidation reaction showing low to no yield?
A1: Low or no yield in the amidation of this compound can stem from several factors:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid may not be effectively activated. Consider switching to a more potent coupling reagent. For heteroaromatic carboxylic acids, HATU is often more effective than standard reagents like DCC.[1][2] Alternatively, converting the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to reaction with the amine is a robust method.[3]
-
Sub-optimal Reaction Conditions: Ensure your solvent is anhydrous, as water can hydrolyze the activated intermediate. Aprotic polar solvents like DMF or NMP are generally good choices for HATU-mediated couplings.[2] The base used is also critical; a non-nucleophilic hindered base such as DIPEA (Hünig's base) is often preferred to minimize side reactions.[2]
-
Sterically Hindered Amine: If the amine is sterically hindered, the reaction may require a more potent coupling reagent, higher temperatures, or longer reaction times.
-
Side Reactions: The pyrazole N-H is acidic and can compete with the amine for reaction with the activated carboxylic acid, leading to N-acylation of the pyrazole ring.[4] This is a significant potential side reaction that can reduce the yield of the desired amide.
Q2: I am observing multiple spots on my TLC, indicating side products. What are the likely side products and how can I avoid them?
A2: The formation of multiple products is a common issue. Here are the most probable side products and strategies to mitigate their formation:
-
N-acylation of the Pyrazole Ring: The N-H of the pyrazole ring is nucleophilic and can be acylated by the activated carboxylic acid.[4] To prevent this, consider protecting the pyrazole nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate ((Boc)₂O).[4] The Boc group can typically be removed under acidic conditions after the amidation is complete.
-
Formation of a Urea Byproduct (with carbodiimide reagents): When using carbodiimide coupling reagents like DCC or EDC, a urea byproduct is formed. Dicyclohexylurea (DCU) from DCC is often insoluble in many organic solvents and can be removed by filtration.[5] The urea byproduct from EDC is water-soluble, facilitating its removal during aqueous workup.[6]
-
Racemization (if the amine is chiral): To minimize racemization, consider adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) when using carbodiimide coupling agents.[7] HATU is a uronium salt derived from HOAt and is known to suppress racemization effectively.[1] Conducting the reaction at lower temperatures can also help.
Q3: How do I choose the best coupling reagent for my reaction?
A3: The choice of coupling reagent depends on the specific amine, the scale of the reaction, and cost considerations.
-
For General Applications (Good starting point): HATU is a highly efficient coupling reagent for a broad range of amines, including those that are less reactive. It often provides high yields and fast reaction times.[1][2]
-
For Cost-Effective, Large-Scale Synthesis: EDC/HOBt is a common and economical choice. The water-soluble urea byproduct simplifies purification.[6]
-
When Other Methods Fail: Conversion to the acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride is a very reliable method, especially for unreactive amines.[3]
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the N-H of the pyrazole ring?
A1: It is highly recommended to consider protecting the pyrazole N-H, especially if you are experiencing low yields or observing side products. The pyrazole nitrogen can be more nucleophilic than some aromatic amines, leading to competitive N-acylation.[4] A Boc protecting group is a common and effective choice.[4]
Q2: What is the role of the 4-fluorophenyl group on the pyrazole ring?
A2: The 4-fluorophenyl group is an electron-withdrawing group. This electronic effect increases the acidity of the carboxylic acid, which can facilitate its activation.[5][8]
Q3: Can I use an aqueous workup to purify my product?
A3: Yes, an aqueous workup is a standard procedure for quenching the reaction and removing water-soluble byproducts. If you use EDC as a coupling reagent, its urea byproduct can be efficiently removed with an aqueous wash.[6] The desired amide product is typically expected to be soluble in an organic solvent like ethyl acetate or dichloromethane.
Q4: My starting materials are not fully soluble in the reaction solvent. What should I do?
A4: Poor solubility can hinder the reaction. You can try a different solvent or a solvent mixture. For many coupling reactions, DMF, NMP, or DCM are suitable choices.[2] Gentle heating may also improve solubility, but be mindful that higher temperatures can sometimes lead to increased side reactions.
Data Presentation
The following tables summarize typical reaction conditions for different amidation methods. Note that optimal conditions may vary depending on the specific amine used.
Table 1: Comparison of Common Coupling Reagents for Amidation
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Key Considerations |
| HATU | None | DIPEA | DMF | 2 - 4 | 85 - 98 | Highly efficient, good for challenging couplings, but can be expensive.[9] |
| EDC | HOBt | DIPEA | DMF/DCM | 12 - 24 | 70 - 90 | Cost-effective, water-soluble urea byproduct simplifies workup.[6] |
| DCC | DMAP | None | DCM | 12 - 24 | 65 - 85 | Inexpensive, but the DCU byproduct can complicate purification.[5] |
| SOCl₂ | None | Pyridine or Et₃N | Toluene/DCM | 2 - 6 | 80 - 95 | Forms a highly reactive acid chloride; good for unreactive amines.[3] |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amidation
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 - 1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Add the desired amine (1.0 - 1.1 eq) followed by DIPEA (2.0 - 2.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for EDC/HOBt-Mediated Amidation
-
To a solution of this compound (1.0 eq) in DMF or DCM, add HOBt (1.1 eq) and EDC (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the amine (1.0 eq) and DIPEA (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, dilute with an appropriate organic solvent and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 3: Amidation via Acid Chloride Formation
-
Suspend this compound (1.0 eq) in toluene.
-
Add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride (SOCl₂) (1.5 - 2.0 eq) at 0 °C.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and remove the excess SOCl₂ and toluene under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.0 eq) and a base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
Visualizations
Diagram 1: General Workflow for Amidation of this compound
Caption: General experimental workflow for the amidation reaction.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
how to resolve poor solubility of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid for in vitro assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the poor solubility of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound in aqueous media?
A1: The poor aqueous solubility of this compound is likely due to its chemical structure. The presence of a fluorophenyl group and a pyrazole ring contributes to its hydrophobic nature[1]. Neutral organic compounds tend to be less soluble in water than in organic solvents[1]. Additionally, the carboxylic acid group suggests that its solubility will be highly dependent on the pH of the solution[][3][4].
Q2: What are the initial steps to improve the solubility of this compound for in vitro assays?
A2: A systematic approach is recommended. Start by preparing a stock solution in an organic solvent like dimethyl sulfoxide (DMSO)[5][6]. Subsequently, you can explore techniques such as pH adjustment of the assay medium, the use of co-solvents, or complexation with agents like cyclodextrins[7][8][9].
Q3: How does pH adjustment enhance the solubility of this compound?
A3: As a carboxylic acid, this compound is a weak acid. By increasing the pH of the aqueous medium (making it more basic), the carboxylic acid group can be deprotonated to form a more soluble salt[][3][4][10]. This is a common and effective method for increasing the solubility of acidic and basic drugs[10].
Q4: What are co-solvents and how can they be used?
A4: Co-solvents are water-miscible organic solvents that can be used to increase the solubility of poorly soluble compounds[][6]. For in vitro assays, common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG) 400[][11]. They work by reducing the polarity of the aqueous solvent, which can help to keep hydrophobic compounds in solution[].
Q5: What is cyclodextrin complexation and how does it improve solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[12]. They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core, forming an inclusion complex[8][13][14]. This complex has improved aqueous solubility due to the hydrophilic outer surface of the cyclodextrin[12][13].
Troubleshooting Guide
Q1: My compound precipitates out of the culture medium when I add my DMSO stock solution. What should I do?
A1: This is a common issue known as "crashing out" and occurs when a compound with poor aqueous solubility is diluted from a high-concentration organic stock into an aqueous medium[9]. To address this, you can try the following:
-
Reduce the final DMSO concentration: Aim for the lowest effective concentration of your compound to minimize the required volume of DMSO stock. Many cell-based assays are sensitive to DMSO concentrations above 1%[15][16].
-
Use a co-solvent mixture: Instead of DMSO alone, a combination of co-solvents might be more effective[].
-
Incorporate surfactants: Low concentrations of non-ionic surfactants like Tween 20 or Triton X-100 (typically 0.01-0.05%) can help maintain solubility in acellular assays[5]. However, these can be toxic to cells[5].
-
Consider formulation strategies: For more advanced troubleshooting, techniques like creating a solid dispersion with a polymer or using lipid-based formulations can help maintain the drug in a solubilized state[9].
Q2: I've tried adjusting the pH, but the solubility is still not sufficient. What are my next steps?
A2: If pH adjustment alone is insufficient, you can combine it with other methods. For instance, you can use a pH-adjusted buffer in combination with a co-solvent or cyclodextrins[][17]. This combined approach can often achieve a greater increase in solubility than any single method.
Q3: How do I know if the purity of my compound is affecting its solubility?
A3: The purity of a compound can significantly impact its solubility. Surprisingly, highly pure materials can sometimes exhibit lower solubility than those with minor impurities, as impurities can disrupt the crystal lattice[18]. If you observe inconsistent solubility between different batches of the compound, it may be due to variations in purity or polymorphic form[18]. It is crucial to ensure the quality and consistency of your compound for reliable experimental results[19].
Quantitative Data Summary
The following table summarizes common solvent concentrations used in in vitro assays and their potential effects.
| Solvent/Agent | Typical Concentration Range | Notes |
| DMSO | 0.1% - 1% (v/v) | Concentrations above 1-2% can be cytotoxic to some cell lines[15][16]. |
| Ethanol | 0.1% - 1% (v/v) | Can have effects on cellular responses; it's crucial to maintain consistent concentrations across all experimental conditions[15][16]. |
| Tween 20 / Triton X-100 | 0.01% - 0.05% (v/v) | Primarily for acellular assays. Can be cytotoxic at higher concentrations[5]. |
| β-Cyclodextrins | Varies (mM range) | Generally have low cytotoxicity[15][16]. The required concentration depends on the specific compound and cyclodextrin derivative used[12]. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution with a Co-solvent (DMSO)
-
Weigh out a precise amount of this compound.
-
Add a sufficient volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Gently warm the mixture and vortex or sonicate until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock solution in the assay medium with vigorous mixing. Ensure the final DMSO concentration is within the tolerated range for your specific assay.
Protocol 2: Solubility Enhancement by pH Adjustment
-
Prepare a series of buffers with varying pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).
-
Add a known amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24-48 hours) to ensure saturation is reached.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
The buffer that yields the highest concentration of the dissolved compound is the optimal pH for solubilization.
Protocol 3: Solubilization using β-Cyclodextrin
-
Prepare an aqueous solution of a suitable β-cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at a known concentration (e.g., 10 mM).
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filter or centrifuge the solution to remove any undissolved compound.
-
Determine the concentration of the solubilized compound in the clear supernatant using an appropriate analytical technique.
Visualizations
Caption: Workflow for addressing poor solubility.
Caption: Cyclodextrin inclusion mechanism.
References
- 1. Organic chemistry - Wikipedia [en.wikipedia.org]
- 3. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PH adjustment: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 12. scispace.com [scispace.com]
- 13. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Solubility Effects | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 19. youtube.com [youtube.com]
Technical Support Center: Interpreting Complex NMR Spectra of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid Derivatives
Compound of Interest: 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid and its derivatives.
Welcome to the technical support center for the analysis of NMR spectra of this compound derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for interpreting complex NMR data associated with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why are the signals for the C3 and C5 positions in my pyrazole derivative's ¹³C NMR spectrum broad or appearing as a single averaged signal?
This is a common observation and is typically due to annular tautomerism. The proton on the nitrogen can rapidly exchange between the N1 and N2 positions, leading to an equilibrium between two tautomeric forms.[1][2] If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons (and their attached protons in ¹H NMR) will average out.[1]
Troubleshooting:
-
Low-Temperature NMR: By lowering the temperature of your NMR experiment, you can often slow down the rate of proton exchange. This may allow you to resolve the separate signals for the C3 and C5 positions of each tautomer.[2][3]
-
Solvent Effects: The rate of exchange is highly dependent on the solvent. In aprotic, non-polar solvents, you may have a better chance of observing distinct signals. In contrast, protic solvents can facilitate proton exchange, leading to broader signals.[1][4]
Q2: The N-H proton signal in my ¹H NMR spectrum is very broad or not visible at all. Where is it?
The broadening or disappearance of the N-H proton signal is also a consequence of proton exchange. Several factors can contribute to this:
-
Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, residual water in the solvent, or acidic/basic impurities. This rapid exchange leads to a broadening of the signal, sometimes to the point where it merges with the baseline.[2]
-
Solvent: In protic solvents like D₂O or CD₃OD, the N-H proton will exchange with the deuterium atoms of the solvent, making it undetectable in the ¹H NMR spectrum.[2]
Troubleshooting:
-
Use a Dry Solvent: Ensure your NMR solvent is as dry as possible to minimize exchange with water.[2]
-
Vary the Concentration: Changes in concentration can affect the rate of intermolecular proton exchange.
-
¹⁵N NMR: If you have an ¹⁵N-labeled compound, you can directly observe the nitrogen signals and their coupling to protons, which can provide valuable information about the tautomeric state.[2]
Q3: My carboxylic acid proton (–COOH) is not visible in the ¹H NMR spectrum. Why?
Similar to the N-H proton, the carboxylic acid proton is acidic and readily exchanges. In the presence of even trace amounts of water or in protic deuterated solvents (like D₂O or methanol-d₄), this proton will exchange with deuterium, leading to the disappearance of its signal from the ¹H NMR spectrum.[5]
Troubleshooting:
-
Thoroughly Dry Sample and Solvent: Ensure both your compound and the deuterated solvent (e.g., CDCl₃, DMSO-d₆) are anhydrous.
-
Use an Aprotic Solvent: Solvents like DMSO-d₆ are often better for observing exchangeable protons as they are less likely to participate in the exchange themselves compared to protic solvents.
Q4: The aromatic region of my ¹H NMR spectrum for the 4-fluorophenyl group looks more complex than a simple doublet of doublets. Why?
The complexity arises from long-range couplings between the fluorine atom and the protons on the phenyl ring. In addition to the expected ortho (³J_HF) and meta (⁴J_HF) couplings, you might observe smaller ⁵J_HF couplings, which can further split the signals and create a more complex pattern.[6]
Troubleshooting:
-
¹⁹F Decoupling: Running a ¹H{¹⁹F} NMR experiment (proton NMR with fluorine decoupling) will simplify the aromatic signals into a more straightforward pattern, helping you to confirm the proton assignments.
-
2D NMR: Techniques like ¹H-¹H COSY can help in tracing the proton-proton coupling network within the fluorophenyl ring.
Troubleshooting Guides
Guide 1: Distinguishing Between Tautomers
Problem: You have synthesized a this compound derivative and need to determine the major tautomer in solution.
// Nodes A [label="Initial ¹H and ¹³C NMR at Room Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Observe Broad/Averaged Signals for C3/C5?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Tautomeric Equilibrium is Fast", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Acquire Low-Temperature NMR Spectra", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Observe Separate Signals for Tautomers?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Integrate Signals to Determine Tautomer Ratio", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="No (Signals are sharp)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Consider Solvent Change (e.g., to non-polar)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="No Resolution: Exchange Remains Too Fast", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="Run Solid-State NMR (CP/MAS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="Identify Dominant Tautomer in Solid State", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C [label="Yes"]; B -> G [label="No"]; C -> D; G -> F; D -> E; E -> F [label="Yes"]; E -> H [label="No"]; H -> I; I -> J; J -> K; }
Workflow for distinguishing pyrazole tautomers.
Guide 2: Assigning Aromatic and Pyrazole Signals
Problem: You are struggling to unambiguously assign the proton and carbon signals of the pyrazole and the 4-fluorophenyl rings.
// Nodes A [label="Acquire 1D NMR:\n¹H, ¹³C, and ¹⁹F", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Acquire 2D NMR:\nHSQC and HMBC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Use HSQC to correlate directly\nbonded ¹H and ¹³C nuclei.", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Use HMBC to identify long-range\n(2-3 bond) H-C correlations.", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Assign H5 of pyrazole and protons\nof the fluorophenyl ring.", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Correlate H5 to C3, C4, and C5\n in the HMBC spectrum.", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Correlate fluorophenyl protons to\ncarbons within the ring and to C3 of the pyrazole.", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Final Signal Assignment", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; B -> D; C -> E; D -> F; D -> G; F -> H; G -> H; }
Workflow for signal assignment using 2D NMR.
Data Presentation
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Pyrazole H5 | 7.5 - 8.5 | - | Chemical shift is sensitive to substituents and tautomeric form. |
| Pyrazole C3 | - | 140 - 155 | Broadened or averaged with C5 in case of fast tautomerism.[1] |
| Pyrazole C4 | - | 105 - 115 | |
| Pyrazole C5 | - | 130 - 145 | Broadened or averaged with C3 in case of fast tautomerism.[1] |
| COOH | 10 - 13 | 160 - 185 | Often broad and may disappear upon D₂O exchange.[5][7] |
| Fluorophenyl H (ortho to F) | 7.0 - 7.3 | 115 - 118 (d, ¹J_CF ≈ 250 Hz) | Appears as a triplet or doublet of doublets due to coupling with F and meta-protons. |
| Fluorophenyl H (meta to F) | 7.8 - 8.2 | 128 - 132 (d, ²J_CF ≈ 22 Hz) | Appears as a doublet of doublets due to coupling with F and ortho-protons. |
| Fluorophenyl C (ipso to F) | - | 160 - 165 (d, ¹J_CF ≈ 250 Hz) | |
| Fluorophenyl C (ortho to F) | - | 115 - 118 (d, ²J_CF ≈ 22 Hz) | |
| Fluorophenyl C (meta to F) | - | 128 - 132 (d, ³J_CF ≈ 8 Hz) | |
| Fluorophenyl C (para to F) | - | 125 - 130 (d, ⁴J_CF ≈ 3 Hz) |
Note: These are approximate ranges and can vary based on the specific derivative, solvent, and temperature.
Table 2: Typical H-F and C-F Coupling Constants
| Coupling | Typical Value (Hz) | Notes |
| ¹J_CF | 240 - 260 | One-bond C-F coupling.[8][9] |
| ²J_CF | 20 - 25 | Two-bond C-F coupling.[8][9] |
| ³J_CF | 5 - 10 | Three-bond C-F coupling.[8][9] |
| ⁴J_CF | 1 - 4 | Four-bond C-F coupling.[8][9] |
| ³J_HF | 7 - 10 | Three-bond H-F coupling (ortho). |
| ⁴J_HF | 4 - 8 | Four-bond H-F coupling (meta). |
| ⁵J_HF | < 2 | Five-bond H-F coupling (para). |
Experimental Protocols
Protocol 1: Low-Temperature NMR for Tautomer Resolution
-
Sample Preparation: Prepare your sample in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, Toluene-d₈, or THF-d₈).[2] Ensure the sample is free of particulate matter.[10]
-
Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K).[2]
-
Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.[2]
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.[2]
-
Data Acquisition: Record the spectra at each temperature until you observe the splitting of the averaged signals into distinct sets of signals for each tautomer.[2]
-
Analysis: Integrate the signals of the resolved tautomers to determine their relative concentrations.[2]
Protocol 2: Sample Preparation for Observing Exchangeable Protons (N-H and COOH)
-
Drying the Compound: Dry your synthesized compound under high vacuum for several hours to remove any residual water or protic solvents.
-
Solvent Selection: Use a high-purity, anhydrous aprotic deuterated solvent such as DMSO-d₆ or CDCl₃. It is recommended to use a solvent from a freshly opened sealed ampule.
-
Sample Preparation: In a dry environment (e.g., a glove box or under a stream of inert gas), dissolve 5-25 mg of the dried compound in 0.6-0.7 mL of the anhydrous deuterated solvent.[11] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulates.
-
Capping: Immediately cap the NMR tube to prevent the ingress of atmospheric moisture.
-
Acquisition: Acquire the ¹H NMR spectrum as soon as possible after sample preparation.
Protocol 3: 2D NMR for Structural Assignment (HSQC and HMBC)
-
Sample Preparation: Prepare a reasonably concentrated sample (50-100 mg in 0.6-0.7 mL of solvent for ¹³C-based experiments) of your pyrazole derivative in a suitable deuterated solvent.[11]
-
Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies.
-
HSQC Acquisition: Run a standard Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC Acquisition: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Set the key HMBC parameter for long-range coupling (typically J_CH) to a value that reflects the expected 2- and 3-bond coupling constants (usually around 8-10 Hz).[2]
-
Analysis: Use the HSQC to identify which protons are attached to which carbons. Then, use the HMBC to piece together the molecular fragments by identifying correlations between protons and carbons that are two or three bonds apart. For instance, the proton at the C5 position of the pyrazole ring should show a correlation to the C3 and C4 carbons in the HMBC spectrum.[8]
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 4. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 6. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myneni.princeton.edu [myneni.princeton.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. The information is designed to address common issues encountered during experimental degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?
A1: Based on the structure, the primary degradation pathways for this compound are expected to involve hydrolysis, oxidation, and photolysis.[1][2][3] The pyrazole ring and the carboxylic acid group are susceptible to chemical changes under stress conditions.
Q2: How can I monitor the degradation of this compound and quantify its degradants?
A2: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is recommended.[4][5] This method should be validated to separate the parent compound from all potential degradation products, ensuring accurate quantification. Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable after appropriate derivatization.[6][7]
Q3: What are some common issues observed during the forced degradation of pyrazole-containing compounds?
A3: Researchers may encounter issues such as incomplete degradation, the formation of multiple, difficult-to-separate degradation products, and challenges in elucidating the structures of the degradants.[2] Additionally, the fluorophenyl group may influence the degradation pathway, potentially leading to defluorination under certain conditions.[8]
Q4: Are there any specific considerations for the photostability testing of this compound?
A4: Yes, photostability testing should be conducted according to ICH Q1B guidelines, exposing the compound to a combination of UV and visible light.[9] Phenylpyrazole insecticides have been shown to undergo photolysis, which can lead to ring cleavage and other transformations.[6] It is crucial to use appropriate controls and analyze samples at various time points.
Troubleshooting Guides
Issue 1: No significant degradation is observed under stress conditions.
| Possible Cause | Troubleshooting Step |
| Insufficiently harsh stress conditions. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time.[9] |
| High intrinsic stability of the molecule. | While possible, it is essential to ensure that a range of aggressive conditions has been tested before concluding high stability.[1] |
| Analytical method is not sensitive enough to detect low levels of degradation. | Re-evaluate and optimize the analytical method to ensure it can detect degradation products at levels of 0.1% or lower. |
Issue 2: Mass balance is not achieved in the degradation study.
| Possible Cause | Troubleshooting Step |
| Formation of non-UV active or volatile degradants. | Use a mass spectrometer detector in conjunction with UV to detect a wider range of compounds.[6] Consider headspace GC-MS for volatile products. |
| Degradants are not being eluted from the HPLC column. | Modify the HPLC method, including the mobile phase composition, gradient, and column chemistry, to ensure all components are eluted. |
| Adsorption of the compound or its degradants onto container surfaces. | Use inert materials for all containers and ensure thorough rinsing during sample preparation. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][3] The following are general protocols that can be adapted for this compound.
1. Acid Hydrolysis:
-
Procedure: Dissolve the compound in a suitable solvent and add 0.1 M to 1 M hydrochloric acid. Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).[9]
-
Neutralization: After the desired time, cool the solution and neutralize it with an equivalent amount of a suitable base (e.g., sodium hydroxide).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
2. Base Hydrolysis:
-
Procedure: Dissolve the compound in a suitable solvent and add 0.1 M to 1 M sodium hydroxide. Maintain the solution at room temperature or heat at 40-60°C for a specified period.[9]
-
Neutralization: After the desired time, cool the solution and neutralize it with an equivalent amount of a suitable acid (e.g., hydrochloric acid).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
3. Oxidative Degradation:
-
Procedure: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature for a specified period, protected from light.[2]
-
Quenching: If necessary, the reaction can be stopped by adding a quenching agent like sodium bisulfite.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
4. Thermal Degradation:
-
Procedure: Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 60-80°C) for a specified period.
-
Sample Preparation: At each time point, withdraw a sample, dissolve it in a suitable solvent.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
5. Photolytic Degradation:
-
Procedure: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[9] A dark control should be run in parallel.
-
Sample Preparation: At each time point, withdraw a sample from both the exposed and dark control groups and prepare for analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Quantitative Data Summary
| Compound | Condition | Rate Constant (k) | Half-life (t½) |
| Celecoxib | 275 nm UV irradiation (7.18 mW cm⁻²) | 0.0167 ± 0.0006 min⁻¹ | ~41.5 min |
Visualizations
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ijrpp.com [ijrpp.com]
- 3. biomedres.us [biomedres.us]
- 4. employees.csbsju.edu [employees.csbsju.edu]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
common impurities in commercial 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in commercial batches of this compound?
A1: Commercial batches of this compound can contain several types of impurities stemming from the synthetic process and potential degradation. These are broadly categorized as:
-
Process-Related Impurities: These arise from the manufacturing process and include residual starting materials, intermediates, by-products, and reagents.[1][2]
-
Degradation-Related Impurities: These are formed due to the decomposition of the final product during storage or handling.[3][4]
-
Regioisomers: A common byproduct in pyrazole synthesis, where the substituents on the pyrazole ring are in different positions.[5][6][7]
Q2: What are some specific process-related impurities I should be aware of?
A2: Based on common synthetic routes, such as the Paal-Knorr synthesis, potential process-related impurities include:
-
Unreacted Starting Materials: Such as (4-fluorophenyl)hydrazine and ethyl 2-formyl-3-oxobutanoate (or similar 1,3-dicarbonyl compounds).
-
Synthesis Intermediates: Incomplete reaction or cyclization can lead to the presence of intermediate products.
-
By-products from Side Reactions: Undesired reactions can lead to various by-products.
Q3: What kind of degradation products can form?
A3: Forced degradation studies, which subject the drug substance to stress conditions like heat, light, humidity, acid, and base, help identify potential degradation products.[3][8][9][10][11] For pyrazole derivatives, degradation can occur via:
-
Hydrolysis: Cleavage of the molecule by water, potentially accelerated by acidic or basic conditions.
-
Oxidation: Reaction with oxygen or other oxidizing agents.
-
Photolysis: Degradation upon exposure to light.
Q4: How can I identify a regioisomeric impurity?
A4: The synthesis of 3-substituted pyrazoles can often yield the 5-substituted isomer as a regioisomeric impurity.[5][6] Distinguishing between these isomers typically requires advanced analytical techniques. 2D NMR spectroscopy, particularly NOESY experiments, is a powerful tool for the unambiguous structural assignment of regioisomers by analyzing the spatial proximity of protons.[6][12]
Troubleshooting Guides
Issue 1: Unexpected peaks observed in the HPLC chromatogram.
-
Possible Cause 1: Process-Related Impurity.
-
Troubleshooting: Review the synthetic route used for the commercial batch. Obtain reference standards for potential starting materials and intermediates to compare retention times.
-
-
Possible Cause 2: Degradation Product.
-
Troubleshooting: Protect the sample from light and heat. Analyze a freshly prepared solution and compare it to an older one. If new peaks appear or existing ones increase in area over time, degradation is likely. Perform forced degradation studies under controlled conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products and compare their retention times to the unknown peaks.[3][8]
-
-
Possible Cause 3: Regioisomer.
Issue 2: Poor peak shape or shifting retention times in HPLC analysis.
-
Possible Cause 1: Suboptimal HPLC Method.
-
Troubleshooting: The carboxylic acid moiety can interact with the stationary phase, leading to poor peak shape. Try adjusting the mobile phase pH with an acidic modifier like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid.[13] A gradient elution may be necessary to resolve all impurities from the main peak effectively.
-
-
Possible Cause 2: Column Overload.
-
Troubleshooting: Reduce the concentration of the sample being injected.
-
-
Possible Cause 3: Co-elution of Impurities.
-
Troubleshooting: Modify the HPLC method (e.g., change the gradient slope, mobile phase composition, or column chemistry) to improve the resolution between the main peak and any co-eluting impurities.
-
Quantitative Data Summary
While specific quantitative data for impurities in every commercial batch can vary, the following table provides a general overview of potential impurities and typical reporting thresholds based on ICH guidelines.[4]
| Impurity Type | Potential Impurity Name | Typical Reporting Threshold (ICH Q3A) |
| Starting Material | (4-fluorophenyl)hydrazine | > 0.1% |
| Starting Material | Ethyl 2-formyl-3-oxobutanoate | > 0.1% |
| Regioisomer | 5-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | > 0.1% |
| Degradation Product | Oxidative degradation product | > 0.1% |
| Degradation Product | Hydrolytic degradation product | > 0.1% |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a general starting point for the analysis of impurities. Method validation according to ICH guidelines is essential for quantitative analysis.[14][15]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-40 min: Hold at 95% A, 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.
Protocol 2: 1H NMR for Structural Characterization
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiments:
-
1D 1H NMR: To identify the main proton signals of the molecule.
-
2D COSY: To establish proton-proton correlations.
-
2D HSQC: To correlate protons to their directly attached carbons.
-
2D HMBC: To identify long-range proton-carbon correlations, which is crucial for distinguishing between isomers.
-
2D NOESY: To identify through-space correlations between protons, which is particularly useful for confirming the structure of regioisomers.[6]
-
Visualizations
Caption: Synthetic pathway and potential impurities.
Caption: Troubleshooting unknown HPLC peaks.
References
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. contractpharma.com [contractpharma.com]
- 3. scispace.com [scispace.com]
- 4. soeagra.com [soeagra.com]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 7. Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsdr.org [ijsdr.org]
- 10. jpsbr.org [jpsbr.org]
- 11. asianjpr.com [asianjpr.com]
- 12. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. ijcpa.in [ijcpa.in]
- 15. researchgate.net [researchgate.net]
how to increase the oral bioavailability of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid based drugs
Here is the technical support center article you requested.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the oral bioavailability of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid based drugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound based drugs?
Poor oral bioavailability for this class of compounds is often multifactorial, stemming from several physicochemical and physiological barriers:
-
Low Aqueous Solubility: The carboxylic acid group is ionizable, but the overall molecule can have a rigid, planar structure leading to strong crystal lattice energy and poor solubility in gastrointestinal (GI) fluids, especially the acidic environment of the stomach.[1][2]
-
Poor Permeability: While the molecule may have lipophilic characteristics, the ionized carboxylate group at intestinal pH can increase polarity, thereby impeding passive diffusion across the intestinal epithelium.[1][3]
-
First-Pass Metabolism: The drug may be extensively metabolized by enzymes in the gut wall or the liver (e.g., cytochrome P450s) before it can reach systemic circulation.[1][4]
-
Efflux Transporters: The compound could be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug from inside the intestinal cells back into the GI lumen, limiting net absorption.[1][4]
Q2: What are the principal strategies to enhance the oral bioavailability of these acidic compounds?
Several formulation and chemical modification strategies can be employed to overcome the barriers mentioned above.[5][6][7][8] The choice depends on the primary factor limiting bioavailability.
| Strategy | Mechanism of Action | Primary Target Issue |
| Salt Formation | Increases dissolution rate by creating a salt with higher aqueous solubility than the free acid.[9][10][11] | Low Solubility |
| Prodrugs (Esterification) | Masks the polar carboxylic acid group, increasing lipophilicity and enhancing membrane permeability. The ester is later cleaved in vivo to release the active drug.[3][12][13] | Poor Permeability |
| Particle Size Reduction | Increases the surface-area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[14][15][16] | Low Solubility |
| Amorphous Solid Dispersions | Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state prevents the formation of a stable crystal lattice, improving dissolution.[4][17] | Low Solubility |
| Lipid-Based Formulations | Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) improve solubilization in the GI tract and can enhance lymphatic uptake, potentially bypassing first-pass metabolism.[4][17][18] | Low Solubility, High First-Pass Metabolism |
Q3: How do I select the most appropriate bioavailability enhancement strategy for my compound?
A systematic approach starting with the identification of the main absorption barrier is crucial.[4] The following decision tree illustrates a logical workflow for selecting a suitable strategy.
Troubleshooting Guides
Issue 1: The compound demonstrates poor aqueous solubility in simulated gastric and intestinal fluids.
-
Possible Causes:
-
High crystal lattice energy of the solid form.
-
The compound's pKa results in it being in a poorly soluble, non-ionized state in the acidic gastric environment.[3]
-
-
Troubleshooting & Optimization Steps:
-
Salt Formation: Since the compound has a carboxylic acid, forming a salt with a suitable base (e.g., sodium, potassium) is a primary strategy. This can significantly increase the dissolution rate in the GI tract.[11][19]
-
Particle Size Reduction: Employ techniques like micronization or nanomilling (nanocrystals) to increase the drug's surface area, which can enhance the dissolution rate.[16][20] Nanoparticle formulations can increase absorption rates and amounts.[14]
-
Amorphous Solid Dispersions (ASDs): Create a solid dispersion of the compound within a hydrophilic polymer carrier using methods like spray drying or hot-melt extrusion. This prevents crystallization and improves dissolution.[4][17]
-
Complexation: Utilize cyclodextrins to form inclusion complexes that can enhance the aqueous solubility of the compound.[18][21]
-
Issue 2: The compound shows low permeability in an in vitro Caco-2 assay, with a high efflux ratio.
-
Possible Causes:
-
The compound is a substrate for an efflux transporter like P-glycoprotein (P-gp), which actively removes it from the cell.[1]
-
The ionized form of the carboxylic acid at intestinal pH is too polar to efficiently cross the lipid cell membrane.
-
-
Troubleshooting & Optimization Steps:
-
Confirm P-gp Substrate: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apical-to-basolateral (A→B) transport confirms the compound is a P-gp substrate.[4]
-
Prodrug Strategy: The most effective approach is often to synthesize an ester prodrug.[22][] Masking the carboxylic acid with a lipophilic ester group can dramatically improve membrane permeability. The ester is designed to be cleaved by endogenous esterases in the intestinal cells or blood to release the active parent drug.[13]
-
Formulation with Excipients: Some formulation excipients, such as certain surfactants, can act as mild P-gp inhibitors and may be included in the formulation.[4]
-
Issue 3: The compound has good solubility and permeability in vitro but exhibits poor bioavailability in vivo.
-
Possible Causes:
-
The compound undergoes extensive first-pass metabolism in the gut wall or liver.[4]
-
Chemical instability in the GI tract.
-
-
Troubleshooting & Optimization Steps:
-
Assess Metabolic Stability: Conduct an in vitro metabolic stability assay using human or rodent liver microsomes or S9 fractions. This will help determine the intrinsic clearance of the compound.[4]
-
Identify Metabolites: Use techniques like LC-MS/MS to identify the major metabolites and pinpoint the metabolic "soft spots" on the molecule.
-
Prodrug Design: If a specific site on the molecule is prone to metabolism, a prodrug approach can be used to temporarily shield that functional group.[]
-
Lipid-Based Formulations: Formulations such as SEDDS can promote lymphatic transport, which allows a portion of the absorbed drug to bypass the liver and the associated first-pass metabolism.[18]
-
Experimental Protocols
A crucial part of improving bioavailability is accurately assessing it. The following workflow outlines the typical progression from in vitro screening to in vivo validation.
Protocol 1: Caco-2 Permeability Assay
This assay is the industry standard for predicting human intestinal absorption in vitro.[24][25]
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio (ER) of a test compound.
Methodology:
-
Cell Culture: Caco-2 cells are cultured in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.[24]
-
Seeding on Inserts: Cells are seeded onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².[24]
-
Differentiation: The cells are cultured for 21-28 days to form a confluent, polarized monolayer. The medium is changed every 2-3 days.[24]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER). Values should be ≥ 200 Ω·cm² to ensure monolayer integrity.[26][27] Lucifer yellow permeability can also be used as a marker for paracellular flux.
-
Transport Assay (Bidirectional):
-
Wash the monolayers with pre-warmed transport buffer (e.g., HBSS).[24]
-
Apical to Basolateral (A→B): Add the test compound (e.g., at 10 µM) in transport buffer to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[26]
-
Basolateral to Apical (B→A): Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[24]
-
Incubate for 2 hours at 37°C with gentle shaking.[24]
-
-
Sampling & Analysis: Collect samples from the donor and receiver compartments at the end of the incubation. Analyze the concentration of the compound using LC-MS/MS.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) using the formula:
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
-
Data Interpretation:
| Permeability Class | Papp (A→B) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | Well absorbed (>85%) |
| Moderate | 1 - 10 | Moderately absorbed (50-85%) |
| Low | < 1 | Poorly absorbed (<50%) |
| An Efflux Ratio > 2 suggests the compound is a substrate for active efflux.[24] |
Protocol 2: Rodent Pharmacokinetic (PK) Study
This in vivo study is essential to determine how the drug is absorbed, distributed, metabolized, and excreted over time.[28][29]
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, F%) after oral administration.
Methodology:
-
Animal Model: Use appropriate rodent models, such as male Sprague Dawley rats or CD-1 mice.[30] Animals should be acclimated for at least one week.[31]
-
Groups: A typical study includes two main groups:
-
Intravenous (IV) Group: To determine the absolute bioavailability (typically 3-4 animals).
-
Oral (PO) Group: To assess oral absorption of the formulated drug (typically involves multiple time points with 3-4 animals per point).[30]
-
-
Dosing:
-
IV: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO: Administer the formulated compound via oral gavage (e.g., 5-10 mg/kg).[30]
-
-
Blood Sampling:
-
Sample Processing: Process blood to collect plasma and store at -80°C until analysis.[31]
-
Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Key Parameters & Interpretation:
| Parameter | Description | Implication for Bioavailability |
| Cmax | Maximum observed plasma concentration. | Higher Cmax suggests better absorption rate/extent. |
| Tmax | Time to reach Cmax. | Shorter Tmax indicates faster absorption. |
| AUC (Area Under the Curve) | Total drug exposure over time. | The most critical measure of the extent of absorption. |
| F% (Absolute Bioavailability) | (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100 | The fraction of the oral dose that reaches systemic circulation. The ultimate measure of success. |
Visualizing Mechanisms
Understanding the underlying mechanisms is key to troubleshooting. The following diagram illustrates how an ester prodrug can overcome permeability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 7. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rjpdft.com [rjpdft.com]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 14. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pharmtech.com [pharmtech.com]
- 21. pharmtech.com [pharmtech.com]
- 22. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 24. benchchem.com [benchchem.com]
- 25. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 26. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. biotechfarm.co.il [biotechfarm.co.il]
- 29. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 30. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 31. unmc.edu [unmc.edu]
Validation & Comparative
A Comparative Guide to the Biological Activities of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid and its Non-fluorinated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid and its non-fluorinated counterpart, 3-phenyl-1H-pyrazole-4-carboxylic acid. The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological properties. The introduction of a fluorine atom to a phenyl ring can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity. While direct head-to-head comparative studies on these specific molecules are not extensively available in the public domain, this guide synthesizes information from research on similar pyrazole derivatives to provide a framework for their evaluation and to highlight the potential impact of fluorination.
Data Presentation: A Comparative Overview
Based on the known biological activities of analogous pyrazole-based compounds, a hypothetical comparative analysis of the antimicrobial, anti-inflammatory, and anticancer activities of the fluorinated and non-fluorinated title compounds is presented below. It is important to note that these values are illustrative and serve to demonstrate the potential differences that could be observed in experimental settings.
Table 1: Hypothetical Antimicrobial Activity
| Compound | Minimum Inhibitory Concentration (MIC) in µg/mL | ||
| Staphylococcus aureus | Escherichia coli | Candida albicans | |
| This compound | 16 | 32 | 64 |
| 3-phenyl-1H-pyrazole-4-carboxylic acid | 32 | 64 | >128 |
Table 2: Hypothetical Anti-inflammatory Activity (COX-2 Inhibition)
| Compound | IC50 (µM) for COX-2 Inhibition |
| This compound | 0.5 |
| 3-phenyl-1H-pyrazole-4-carboxylic acid | 2.5 |
Table 3: Hypothetical Anticancer Activity (MCF-7 Breast Cancer Cell Line)
| Compound | IC50 (µM) for Cell Viability |
| This compound | 10 |
| 3-phenyl-1H-pyrazole-4-carboxylic acid | 25 |
Experimental Protocols
The following are detailed methodologies for key experiments that could be used to generate the comparative data presented above.
Antimicrobial Activity Assay (Broth Microdilution Method)
-
Preparation of Compounds: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Bacterial and Fungal Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), and Candida albicans (ATCC 90028) are used.
-
Assay Procedure:
-
The assay is performed in sterile 96-well microplates.
-
A serial two-fold dilution of each compound is prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve final concentrations ranging from 0.5 to 512 µg/mL.
-
Each well is inoculated with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Enzyme and Substrate: Human recombinant COX-2 enzyme and arachidonic acid as the substrate are used.
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
The test compounds are pre-incubated with the COX-2 enzyme in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) for 15 minutes at room temperature.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.
-
-
Calculation of IC50: The concentration of the compound that causes 50% inhibition of COX-2 activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Anticancer Activity Assay (MTT Assay)
-
Cell Line: The human breast cancer cell line MCF-7 is used.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for 48 hours.
-
After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Calculation of IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizing Potential Mechanisms and Workflows
Hypothetical Signaling Pathway: COX-2 Inhibition
The anti-inflammatory activity of many pyrazole derivatives is attributed to their inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
Comparative Guide to 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid Analogs: A Structure-Activity Relationship Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid analogs, focusing on their anticancer and antifungal properties. The information presented is collated from preclinical studies to facilitate further research and development in these therapeutic areas.
Anticancer Activity
A series of 3-(4-fluorophenyl)-4,5-dihydro-5-(substituted phenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide analogs have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data presented below summarizes the key findings from these studies, highlighting the impact of structural modifications on anticancer potency.
Data Presentation: Anticancer Activity
The cytotoxic activity of the pyrazole-1-carboxamide analogs was assessed using the Sulforhodamine B (SRB) assay against MCF-7 (human breast adenocarcinoma) and MDA-MB-231 (human breast adenocarcinoma) cell lines. The results are presented as GI50 values, the concentration required to inhibit cell growth by 50%.
Table 1: Cytotoxic Activity of 3-(4-fluorophenyl)-5-(4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide Analogs (4a-g)
| Compound | R | GI50 (µM) vs. MCF-7 | GI50 (µM) vs. MDA-MB-231 |
| 4a | H | 14.2 | >100 |
| 4b | 4-Cl | <0.1 | 45.8 |
| 4c | 4-Br | 24.1 | >100 |
| 4d | 4-CH₃ | 35.8 | >100 |
| 4e | 4-OCH₃ | 29.3 | >100 |
| 4f | 2,6-(CH₃)₂ | 86.9 | >100 |
| 4g | 2,4-Cl₂ | 18.5 | >100 |
| Adriamycin (Standard) | - | <0.1 | 0.89 |
Table 2: Cytotoxic Activity of 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide Analogs (4h-n)
| Compound | R | GI50 (µM) vs. MCF-7 | GI50 (µM) vs. MDA-MB-231 |
| 4h | H | 14.9 | >100 |
| 4i | 4-Cl | 6.6 | 84.3 |
| 4j | 4-Br | 20.1 | >100 |
| 4k | 4-CH₃ | 12.4 | >100 |
| 4l | 4-OCH₃ | 25.6 | >100 |
| 4m | 2,6-(CH₃)₂ | 16.0 | >100 |
| 4n | 2,4-Cl₂ | 22.8 | >100 |
| Adriamycin (Standard) | - | <0.1 | 0.89 |
Structure-Activity Relationship (SAR) for Anticancer Activity
The analysis of the cytotoxic data reveals several key SAR insights:
-
Substitution on the N-phenyl ring is crucial for activity. The presence of a substituent at the para-position of the N-phenyl ring generally enhances cytotoxicity against the MCF-7 cell line compared to the unsubstituted analog (4a and 4h).
-
Electron-withdrawing groups appear to be favorable. The 4-chloro substituted analog (4b) in the 5-(4-nitrophenyl) series exhibited the most potent activity, with a GI50 value of less than 0.1 µM against MCF-7 cells, comparable to the standard drug Adriamycin.[1][2] This suggests that an electron-withdrawing group at this position significantly enhances anticancer efficacy.
-
The nature of the substituent at the C5-phenyl ring influences potency. Analogs with a 4-nitrophenyl group at the C5 position (Table 1) generally showed higher potency than those with a 3,4,5-trimethoxyphenyl group (Table 2).
-
Selectivity towards MCF-7 cells was observed. Most of the active compounds displayed significantly higher potency against the MCF-7 cell line compared to the MDA-MB-231 cell line.
Experimental Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[3][4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
Cell Fixation: After the incubation period, the cells are fixed in situ by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (w/v) acetic acid.
-
Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Visualization: Anticancer Screening Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Analysis of Enzyme Inhibition by Pyrazole Carboxylic Acids
For Immediate Release
This guide offers a comprehensive comparative analysis of pyrazole carboxylic acid derivatives as potent enzyme inhibitors, targeting key proteins implicated in a range of diseases. Designed for researchers, scientists, and drug development professionals, this document provides a consolidated overview of inhibitory activities, detailed experimental methodologies, and a visual representation of a critical signaling pathway, facilitating informed decisions in the pursuit of novel therapeutics.
The pyrazole scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. When functionalized with a carboxylic acid group, these compounds exhibit a remarkable ability to interact with and inhibit the activity of various enzymes, making them attractive candidates for drug discovery programs targeting cancer, diabetes, neurodegenerative disorders, and more. This guide focuses on the comparative inhibitory efficacy of a selection of pyrazole carboxylic acid derivatives against three crucial enzyme targets: Protein Tyrosine Phosphatase 1B (PTP1B), Carbonic Anhydrases (CAs), and Acetylcholinesterase (AChE).
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of various pyrazole carboxylic acid derivatives against PTP1B, and multiple isoforms of carbonic anhydrase and acetylcholinesterase. The data, presented as IC50 (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, highlight the potency and selectivity of these compounds.
Table 1: Inhibitory Activity of Pyrazole-Glycyrrhetinic Acid Derivatives against PTP1B
| Compound | Structure | PTP1B IC50 (µM) |
| 4f | Indole-GA derivative with trifluoromethyl group | 2.5 |
| GA | Glycyrrhetinic acid (Reference) | 62.0 |
| Ursolic Acid | Reference Inhibitor | 5.6 |
| Suramin | Reference Inhibitor | 4.1 |
| Claramine | Reference Inhibitor | 13.7 |
Data sourced from a study on Indole- and Pyrazole-Glycyrrhetinic Acid Derivatives as PTP1B Inhibitors.[1][2]
Table 2: Inhibitory Activity of Heteroaryl-Pyrazole Carboxylic Acids against Carbonic Anhydrase Isoforms
| Compound | hCA I Kᵢ (µM) | hCA II Kᵢ (µM) | hCA IX Kᵢ (µM) | hCA XII Kᵢ (µM) |
| 1a | 0.042 | 1820 | 7.79 | 7.78 |
| 1b | 5.33 | 4.70 | 4.51 | 0.34 |
| 1c | 4.83 | 0.70 | 18.9 | 0.28 |
| 1d | 6.61 | 0.78 | 2.91 | 0.44 |
| 2a | 4.31 | 6.95 | 0.47 | 0.57 |
| 2b | 5.93 | 0.53 | 7.90 | 0.35 |
| 2c | 6.45 | 0.76 | 7.36 | 0.21 |
| 2d | 0.62 | 0.41 | 3.02 | 0.31 |
| AAZ | 0.25 | 0.012 | 0.025 | 0.006 |
AAZ (Acetazolamide) is a standard CA inhibitor. Data from a study on Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors.[3]
Table 3: Inhibitory Activity of Pyrazole-3-Carboxylic Acid Derivatives against Acetylcholinesterase
| Compound Series | AChE Kᵢ Range (nM) |
| Pyrazole[3,4-d]pyridazine derivatives | 394.77 - 952.93 |
Data from a review on the synthesis and biological applications of pyrazole carboxylic acid and derivatives.[3] More extensive comparative studies are needed to fully elucidate the structure-activity relationship of a broader range of pyrazole carboxylic acids against acetylcholinesterase.
Experimental Protocols
The following are generalized protocols for the key enzyme inhibition assays cited in this guide. Specific parameters may vary between individual studies.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This assay quantifies the inhibitory effect of test compounds on the enzymatic activity of PTP1B.
Materials:
-
Human recombinant PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as the substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Add assay buffer, test compound at various concentrations, and PTP1B enzyme to the wells of a microplate.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the pNPP substrate.
-
Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm over time.
-
Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Carbonic Anhydrase (CA) Inhibition Assay
This assay measures the inhibition of CA-catalyzed hydration of carbon dioxide.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
CO₂-saturated water as the substrate
-
pH indicator or a stopped-flow spectrophotometer
-
Assay buffer (e.g., Tris-HCl buffer)
-
Test compounds dissolved in a suitable solvent
-
Known CA inhibitor (e.g., Acetazolamide) as a positive control
Procedure:
-
The assay is typically performed using a stopped-flow instrument to measure the kinetics of the CO₂ hydration reaction.
-
The enzyme solution is mixed with the test compound at various concentrations and incubated.
-
This mixture is then rapidly mixed with a CO₂-saturated solution.
-
The change in pH due to the formation of carbonic acid is monitored over time.
-
The initial rates of the reaction are determined in the presence and absence of the inhibitor.
-
Inhibition constants (Kᵢ) are calculated from the dose-response curves.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
Test compounds dissolved in a suitable solvent
-
Known AChE inhibitor (e.g., Donepezil) as a positive control
-
Microplate reader
Procedure:
-
Add assay buffer, DTNB, and the test compound at various concentrations to the wells of a microplate.
-
Add the AChE enzyme to the wells and incubate for a short period.
-
Initiate the reaction by adding the substrate, ATCI.
-
AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
The absorbance of the yellow product is measured at 412 nm over time.
-
The rate of the reaction is calculated, and the percentage of inhibition is determined to calculate the IC50 value.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway targeted by pyrazole carboxylic acid inhibitors and a typical experimental workflow for their evaluation.
Caption: PTP1B negatively regulates insulin signaling.
Caption: A typical workflow for inhibitor development.
References
In Vivo Anticancer Efficacy: A Comparative Analysis of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid and Established Antitumor Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anticancer potential of the novel pyrazole compound, 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. Due to the limited publicly available in vivo data for this specific molecule, this guide leverages data from a closely related pyrazole derivative and contrasts it with the well-documented in vivo performance of established anticancer drugs: Celecoxib, Pazopanib, and Sorafenib.
While in vitro studies have highlighted the promise of various pyrazole derivatives as anticancer agents, in vivo validation is a critical step in the drug development pipeline. This guide aims to contextualize the potential of this compound by comparing it against standard-of-care therapies with known in vivo efficacy and mechanisms of action.
Performance Comparison of Anticancer Agents
The following table summarizes the available in vivo data for a representative pyrazole derivative and the selected comparator drugs. It is important to note that direct comparison is challenging due to the use of different tumor models and treatment regimens.
| Compound | Target/Mechanism of Action | Tumor Model | Dosage | Key In Vivo Findings |
| Representative Pyrazole Derivative (Compound 6) | Tubulin Polymerization Inhibitor | Orthotopic Murine Mammary Tumor | 5 mg/kg | Significant tumor growth inhibitory activity at a low concentration.[1] |
| Celecoxib | Cyclooxygenase-2 (COX-2) Inhibitor | Human Neuroblastoma Xenografts in Athymic Rats | 2,500 ppm in diet | Significant delay in tumor development.[2] Potentiated the antitumor effect of doxorubicin and irinotecan.[2] |
| Human Colorectal Carcinoma (HCA-7) Xenografts in Nude Mice | 1250 mg/kg of chow | Attenuation of tumor growth.[3] | ||
| Pazopanib | Multi-targeted Tyrosine Kinase Inhibitor (VEGFR, PDGFR, c-kit) | Dedifferentiated Liposarcoma (DDLPS) Xenografts in Athymic Nude Mice | 40 mg/kg, orally, twice per day | Significantly delayed tumor growth by decreasing proliferation and inhibiting angiogenesis.[4][5] |
| Pediatric Rhabdomyosarcoma and Ewing Sarcoma Xenografts | 100 mg/kg, orally, twice daily | Induced statistically significant differences in event-free survival compared to controls in about half of the models.[6] | ||
| Human Breast Cancer and Melanoma Xenografts with B-Raf mutations | 30 and 100 mg/kg | Significant inhibition of tumor growth in xenografts with specific B-Raf mutations.[7] | ||
| Sorafenib | Multi-kinase Inhibitor (Raf kinases, VEGFR, PDGFR) | Hepatocellular Carcinoma (H22) Xenograft in Kunming Mice | 9 mg/kg (injection), 18 mg/kg (oral) | Significantly higher antitumor efficacy with the injected formulation, reducing tumor volume and weight.[8] |
| Human Lung Cancer (A549) and Human Cervical Cancer (Hela) Xenografts in Nude Mice | 10, 50, 100 mg/kg/day | Dose-dependent inhibition of tumor growth. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for the comparator drugs.
Celecoxib in Neuroblastoma Xenograft Model[2]
-
Animal Model: Athymic rats.
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Tumor Induction: Subcutaneous injection of SH-SY5Y cells into the flank of the rats.
-
Treatment: For prevention studies, rats were fed a diet containing Celecoxib (250 to 2,500 ppm) starting from the time of tumor cell injection. For treatment of established tumors, rats with palpable tumors were treated with Celecoxib in combination with irinotecan or doxorubicin.
-
Tumor Growth Measurement: Tumor volume was measured regularly using calipers.
-
Outcome Measures: Delay in tumor development, tumor growth inhibition, cell proliferation (Ki-67 staining), and angiogenesis (CD31 staining).
Pazopanib in Dedifferentiated Liposarcoma Xenograft Model[4][5]
-
Animal Model: Athymic nude NMRI mice.
-
Tumor Model: Patient-derived dedifferentiated liposarcoma (DDLPS) xenografts (UZLX-STS3 and UZLX-STS5) and SW872 liposarcoma cell line xenografts.
-
Tumor Induction: Implantation of tumor material or injection of a cell suspension subcutaneously.
-
Treatment: Once tumors were established, mice were treated with Pazopanib (40 mg/kg, orally, twice per day), doxorubicin (1.2 mg/kg, intraperitoneally, twice per week), or a combination for 2 weeks.
-
Tumor Growth Measurement: Tumor volume was measured with calipers.
-
Outcome Measures: Tumor growth delay, proliferation (Ki-67 staining), and angiogenesis (CD31 staining).
Sorafenib in Hepatocellular Carcinoma Xenograft Model[8]
-
Animal Model: H22 tumor-bearing Kunming mice.
-
Tumor Induction: Subcutaneous injection of H22 cells.
-
Treatment: Mice were treated with Sorafenib-loaded lipid-based nanosuspensions (9 mg/kg, intravenous injection) or oral Sorafenib (18 mg/kg) for 21 days.
-
Tumor Growth Measurement: Tumor volume was monitored throughout the study.
-
Outcome Measures: Tumor volume, tumor weight, and in vivo biodistribution of the drug.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.
Caption: A generalized workflow for in vivo anticancer drug evaluation.
Caption: Key signaling pathways inhibited by the comparator anticancer drugs.
Conclusion
While direct in vivo evidence for the anticancer effects of this compound is currently lacking in publicly accessible literature, the significant in vivo activity of a structurally related pyrazole derivative suggests that this class of compounds holds promise. The established anticancer agents Celecoxib, Pazopanib, and Sorafenib, which target different pathways crucial for tumor growth and survival, provide a benchmark for the level of efficacy that novel compounds should aim to achieve or exceed. Further in vivo studies on this compound are warranted to fully elucidate its therapeutic potential and to enable a more direct and comprehensive comparison with existing cancer therapies.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
No Publicly Available Cross-Reactivity Data for 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid Found
A comprehensive search of scientific literature and databases has revealed no publicly available cross-reactivity or selectivity profiling studies for the compound 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
Despite extensive searches for primary research articles, screening data, and structure-activity relationship (SAR) studies, no specific experimental results detailing the binding affinity or inhibitory activity of this molecule against a panel of off-target proteins or enzymes could be located. This absence of data prevents the creation of a detailed comparison guide as requested.
For researchers, scientists, and drug development professionals, a cross-reactivity profile is crucial for assessing the potential for off-target effects and ensuring the selectivity of a compound. Such a profile is typically generated by screening the compound against a broad range of receptors, enzymes (such as kinases), and ion channels.
To generate the requested "Publish Comparison Guides," the following information would be required:
-
Quantitative Cross-Reactivity Data: This would include measurements such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for the compound against a variety of molecular targets. This data is essential for creating comparative tables that would allow for an objective assessment of the compound's selectivity.
-
Detailed Experimental Protocols: The specific assays used to determine the cross-reactivity would need to be described in detail. This includes information on the assay format (e.g., radiometric, fluorescence-based), the specific reagents and concentrations used, and the experimental conditions (e.g., temperature, incubation time).
-
Identification of Primary Target and Signaling Pathways: Knowledge of the intended biological target of this compound would be necessary to understand its mechanism of action and to create relevant signaling pathway diagrams.
Without this foundational data, it is not possible to construct the requested tables, experimental protocols, or visualizations that meet the specified requirements.
Should such data become publicly available in the future, a comparison guide could be developed to provide valuable insights into the selectivity and potential therapeutic applications of this compound. Researchers interested in this compound are encouraged to perform or seek out such profiling studies to characterize its biological activity comprehensively.
A Comparative Guide to the Synthesis and Reproducibility of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a single, comprehensive publication detailing the synthesis and characterization of this specific molecule, this guide compiles and compares plausible synthetic methodologies based on established chemical principles and data from closely related analogues. The aim is to offer a framework for researchers to reproduce and potentially optimize the synthesis of this target compound.
Introduction
Pyrazole derivatives are a cornerstone in drug discovery, with prominent examples including the anti-inflammatory drug celecoxib. The 3-aryl-1H-pyrazole-4-carboxylic acid scaffold is a key pharmacophore, and variations in the aryl substituent can significantly modulate biological activity. This guide focuses on the 4-fluorophenyl derivative, providing a critical comparison of two primary synthetic pathways and the expected characterization data to assess reproducibility.
Synthetic Route 1: Vilsmeier-Haack Formylation and Subsequent Oxidation
This is a widely employed and generally reproducible method for the synthesis of pyrazole-4-carboxylic acids. The synthesis proceeds in two key stages: the formation of a pyrazole-4-carbaldehyde intermediate via the Vilsmeier-Haack reaction, followed by its oxidation to the desired carboxylic acid.
Experimental Protocol
Step 1: Synthesis of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (Intermediate)
A common precursor for this reaction is the hydrazone formed between 4-fluoroacetophenone and hydrazine. The subsequent cyclization and formylation are achieved using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
-
Preparation of Hydrazone: 4-fluoroacetophenone is reacted with hydrazine hydrate in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid), and heated to reflux.
Step 2: Oxidation to this compound
The pyrazole-4-carbaldehyde intermediate is oxidized to the corresponding carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄).
-
Oxidation: The aldehyde is dissolved in a suitable solvent system (e.g., aqueous acetone or t-butanol) and treated with an aqueous solution of KMnO₄. The reaction mixture is typically stirred at room temperature or gently heated until the characteristic purple color of the permanganate disappears, indicating the completion of the reaction. The resulting manganese dioxide is removed by filtration, and the filtrate is acidified to precipitate the carboxylic acid.
Logical Workflow for Vilsmeier-Haack Route
A Head-to-Head Comparison of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid and Other Heterocyclic Carboxylic Acids in Biological Applications
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced potency and specificity is a continuous endeavor. Heterocyclic carboxylic acids represent a privileged scaffold in medicinal chemistry, with pyrazole-based compounds demonstrating a wide spectrum of biological activities. This guide provides a detailed head-to-head comparison of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid with other key heterocyclic carboxylic acids, supported by experimental data and detailed protocols to aid in research and development.
Executive Summary
This compound and its derivatives have emerged as promising candidates in various therapeutic areas, including anti-inflammatory, antifungal, and anticancer applications. This guide will delve into a comparative analysis of this pyrazole derivative against other heterocyclic carboxylic acids such as triazoles, oxadiazoles, and imidazoles. The comparison is based on available quantitative data from in vitro studies, focusing on inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC). Furthermore, detailed experimental protocols for key biological assays are provided to ensure reproducibility and facilitate further investigation. Visual diagrams of relevant signaling pathways and experimental workflows are also included to provide a clear and comprehensive overview.
Physicochemical Properties: A Comparative Overview
A molecule's biological activity is intrinsically linked to its physicochemical properties. The table below summarizes key properties for a representative compound from each heterocyclic class.
| Property | This compound | 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid | 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid | 1-Phenyl-1H-imidazole-4-carboxylic acid |
| Molecular Formula | C10H7FN2O2 | C9H7N3O2 | C9H6N2O3 | C10H8N2O2 |
| Molecular Weight | 206.17 g/mol | 189.17 g/mol | 190.16 g/mol | 188.18 g/mol |
| LogP (predicted) | 1.8 - 2.5 | 1.0 - 1.5 | 1.2 - 1.8 | 1.1 - 1.6 |
| Hydrogen Bond Donors | 2 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 | 4 |
Biological Activity: A Head-to-Head Comparison
The following sections provide a comparative analysis of the biological activities of this compound and its derivatives against other heterocyclic carboxylic acids.
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective cyclooxygenase-2 (COX-2) inhibitors. The 4-fluorophenyl substituent on the pyrazole ring has been shown to enhance this activity.
A comparative study on new 1,2,4-triazole-pyrazole hybrids demonstrated that these compounds can be more selective for the COX-2 isoenzyme compared to celecoxib, a known COX-2 inhibitor[1]. For instance, certain sulfamoyl derivatives of triazole-pyrazole hybrids exhibited COX-2 IC50 values in the range of 0.55–0.91 µM, which is comparable to or better than celecoxib (COX-2 IC50 = 0.83 µM)[1]. Another study highlighted a benzothiophen-2-yl pyrazole carboxylic acid derivative with potent COX-2 inhibitory activity (IC50 of 0.01 µM) and a high selectivity index[2].
Antifungal Activity
Pyrazole derivatives have demonstrated significant potential as antifungal agents. A study on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides showed that some of these compounds exhibited higher antifungal activity against seven phytopathogenic fungi than the commercial fungicide boscalid[4][5]. For instance, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide was a notable example from this series[4][5].
In a comparative context with other heterocycles, a study on pyrazole thio-oxadiazole derivatives highlighted that a thiophene-containing derivative showed activity equal to chloramphenicol against S. aureus (MIC 3.125 microg/mL)[6]. Another study on isoxazolol pyrazole carboxylates found a derivative with strong antifungal activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was lower than the commercial fungicide carbendazol[7][8]. While direct comparative data for this compound against other complete heterocyclic carboxylic acids is sparse, the data on its derivatives suggest a promising avenue for the development of new antifungal agents.
Anticancer Activity
The anticancer potential of pyrazole derivatives is an active area of research. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms. For example, some pyrazole derivatives have been found to inhibit tubulin polymerization, a critical process in cell division[9]. A study on imidazo[1,2-b]pyrazoles identified compounds with IC50 values below 5 µM against several human and murine cancer cell lines[10].
Another study reported that 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives exhibited significant antiproliferative activity against HepG-2 and BGC823 cancer cell lines with IC50 values of 0.71 μM[11]. Furthermore, 1H-pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of DNA 6mA demethylase ALKBH1, which is implicated in gastric cancer[12]. While direct head-to-head comparisons with other heterocyclic carboxylic acids are limited, the potent anticancer activities observed for various pyrazole derivatives underscore their therapeutic potential.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This protocol is adapted from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for measuring COX inhibition[13].
Materials:
-
COX-1 or COX-2 enzyme
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin (co-factor)
-
L-epinephrine (co-factor)
-
Arachidonic acid (substrate)
-
Test compounds (e.g., this compound) and reference inhibitors (e.g., celecoxib, indomethacin) dissolved in DMSO
-
Saturated Stannous Chloride solution
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.
-
Add the COX enzyme to the reaction mixture and incubate at room temperature for 2 minutes.
-
Add the test compound or reference inhibitor to the enzyme solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid and incubate for exactly 2 minutes at 37°C.
-
Stop the reaction by adding saturated Stannous Chloride solution.
-
Extract the formed prostaglandins (e.g., PGE2) using an appropriate organic solvent.
-
Analyze the prostaglandin levels using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antifungal Activity: Broth Microdilution Susceptibility Test
This protocol is based on the standardized methods for antifungal susceptibility testing[14][15][16][17].
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Test compounds and reference antifungal agents (e.g., fluconazole, amphotericin B)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the fungal strain.
-
Prepare serial two-fold dilutions of the test compounds and reference agents in RPMI-1640 medium in the 96-well plates.
-
Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 90%) compared to the growth control. The growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.
Anticancer Activity: MTT Assay
This protocol provides a general procedure for assessing cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[18][19][20].
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compounds and a reference anticancer drug (e.g., doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and the reference drug for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the logarithm of the compound concentration.
Conclusion
This compound and its derivatives represent a highly promising class of compounds with diverse biological activities. While direct head-to-head comparative studies with other heterocyclic carboxylic acids are still emerging, the available data strongly suggest their potential as potent anti-inflammatory, antifungal, and anticancer agents. The presence of the 4-fluorophenyl moiety often enhances the biological activity of the pyrazole scaffold. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and a more comprehensive understanding of the therapeutic potential of these compounds, ultimately aiding in the development of new and more effective drugs.
References
- 1. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. benchchem.com [benchchem.com]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Confirming Target Engagement of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of leading experimental methodologies for confirming the cellular target engagement of the small molecule inhibitor, 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (herein referred to as Compound X). Objective comparison of performance with alternative approaches is supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate strategy for their drug discovery pipeline.
Introduction to Compound X and the Imperative of Target Engagement
This compound is a synthetic compound belonging to the pyrazole class, a scaffold known for a wide range of biological activities, including anti-inflammatory and kinase inhibitory functions.[1][2][3] Establishing that a compound binds to its intended molecular target within a complex cellular environment is a critical step in drug development.[4][5] This process, known as target engagement, links the compound's chemical structure to its biological effect, ensuring that the observed phenotype is a direct result of modulating the intended target. Failure to confirm target engagement can lead to misinterpretation of structure-activity relationships (SAR) and late-stage clinical failures due to off-target effects or lack of efficacy.[4]
This guide compares two powerful and widely adopted techniques for confirming target engagement in cellular models: the Cellular Thermal Shift Assay (CETSA) and the Kinobeads-based chemical proteomics approach.
Comparative Analysis of Target Engagement Methodologies
Here, we present a hypothetical scenario where Compound X is a putative inhibitor of Mitogen-Activated Protein Kinase 1 (MEK1), a key component of the RAS/RAF/MEK/ERK signaling pathway frequently dysregulated in cancer.
Data Presentation: Quantitative Comparison
The following tables summarize hypothetical quantitative data from experiments designed to confirm the engagement of Compound X with its target, MEK1, in a cellular context.
Table 1: Cellular Thermal Shift Assay (CETSA) Data for MEK1
| Compound | Concentration (µM) | Thermal Shift (ΔTagg in °C) | EC50 (µM) |
| Compound X | 1 | 1.5 | 2.5 |
| 5 | 3.8 | ||
| 10 | 5.2 | ||
| Alternative 1 (U0126) | 1 | 2.1 | 1.8 |
| 5 | 4.5 | ||
| 10 | 6.1 | ||
| Negative Control | 10 | 0.2 | > 50 |
This data illustrates the dose-dependent stabilization of MEK1 by Compound X, a hallmark of target engagement. A larger thermal shift indicates stronger binding.
Table 2: Kinobeads Competition Binding Assay Data
| Protein Target | Compound X IC50 (µM) | U0126 IC50 (µM) | Off-Target Kinase A IC50 (µM) | Off-Target Kinase B IC50 (µM) |
| MEK1 | 3.1 | 2.0 | > 100 | > 100 |
| MEK2 | 4.5 | 2.8 | > 100 | > 100 |
| ERK1 | > 50 | > 50 | > 100 | > 100 |
| ERK2 | > 50 | > 50 | > 100 | > 100 |
This data demonstrates the selectivity of Compound X for MEK1/2 over other kinases in the pathway and provides a broader view of its kinome-wide selectivity.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. nmnh.nationalmuseum.gov.ph [nmnh.nationalmuseum.gov.ph]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, a compound often used in pharmaceutical research and development. Adherence to these protocols is essential for personnel safety and environmental protection.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | Avoids inhalation of dust or fumes. |
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][3][4] The following steps outline the process for preparing and disposing of this chemical waste.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and its contaminated materials. The label should include the chemical name, concentration, and hazard symbols.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a compatible, leak-proof container for waste collection. The container should be kept tightly closed when not in use.[1][2][4]
-
For solid waste, such as contaminated lab supplies (e.g., weigh boats, gloves, paper towels), double-bag the materials before placing them in the designated solid waste container.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.
-
Provide them with the completed waste manifest or any other required documentation.
-
-
Alternative Disposal Method (Incineration):
-
In some cases, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
This method should only be performed by trained personnel at a licensed waste disposal facility. Do not attempt this in a standard laboratory setting.
-
III. Spill and Contamination Cleanup
In the event of a spill, follow these procedures to ensure safe cleanup and disposal of contaminated materials.
-
Evacuate and Ventilate:
-
If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
-
Contain the Spill:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
-
Collect and Dispose:
-
Place all contaminated materials, including the absorbent and any contaminated PPE, into a labeled hazardous waste container.
-
Dispose of the container following the procedures outlined in Section II.
-
-
Decontaminate the Area:
-
Wash the spill area thoroughly with soap and water.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
Chemical Hazard Overview: this compound is a compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Tightly fitting, adhering to European standard EN 166.[1] |
| Face Shield | Recommended when there is a splash hazard. | |
| Hand Protection | Gloves | Impermeable, chemical-resistant gloves. Proper glove removal technique (without touching the outer surface) must be followed.[4][5] |
| Body Protection | Protective Clothing | Appropriate protective clothing that covers all skin.[1] |
| Lab Coat | Standard laboratory coat. | |
| Safety Shoes | Must meet at least S1 standards.[4] | |
| Respiratory Protection | Fume Hood | All handling of the product should be conducted in a chemical fume hood with adequate extraction.[1][4] |
| Respirator | If a fume hood is not available, a government-approved respirator should be used.[5] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Don all required PPE as outlined in the table above.
2. Handling the Compound:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][6]
-
Minimize dust generation and accumulation.[7]
3. Post-Handling:
-
Wash hands and any exposed skin thoroughly after handling.[1][6][7]
-
Take off contaminated clothing immediately and wash it before reuse.[1][6]
-
Store the compound in a cool, dry, and well-ventilated place, away from incompatible substances and sources of ignition.[1][7] The storage area should be locked.[1][6]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: The waste is considered hazardous.
-
Disposal Method:
-
Contaminated Packaging: Dispose of as unused product.[2]
-
Regulations: All disposal activities must be in accordance with local, regional, national, and international regulations.[3][5][6]
Visualized Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
